molecular formula C28H22O6 B8271640 Pallidol CAS No. 1622292-61-8

Pallidol

Cat. No.: B8271640
CAS No.: 1622292-61-8
M. Wt: 454.5 g/mol
InChI Key: YNVJOQCPHWKWSO-ZBVBGGFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pallidol is a tetracyclic stilbenoid that is a homodimer obtained by cyclodimerisation of resveratrol. It has a role as an antioxidant, an antifungal agent and a plant metabolite. It is a polyphenol, a stilbenoid and a carbopolycyclic compound. It is functionally related to a resveratrol.
This compound is a natural product found in Carex, Cissus adnata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVJOQCPHWKWSO-ZBVBGGFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727005
Record name Pallidol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622292-61-8, 105037-88-5
Record name Pallidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622292-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pallidol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pallidol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pallidol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pallidol: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid that has garnered interest within the scientific community for its potential biological activities. As a phytoalexin, its synthesis in plants is often induced by environmental stressors. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Vitaceae family, with species of the genus Vitis (grapevines) being the most significant source. It is also present in other, less common plant families. The concentration of this compound can vary considerably depending on the plant species, cultivar, geographical location, and environmental conditions.

Vitaceae Family

The Vitaceae family is the principal source of this compound. It has been identified in various parts of the grapevine, including leaves, stems, roots, and grapes (skins and seeds).

  • Vitis vinifera (Common Grape Vine): This is one of the most well-documented sources of this compound. It is found in the canes, stems, and leaves of various cultivars. Red wine, a product of Vitis vinifera fermentation, also contains this compound, although typically at low concentrations.

  • Vitis labrusca (Fox Grape): Studies on cell suspension cultures of Vitis labrusca have shown it to be a potent producer of this compound, particularly after elicitation with agents like methyl jasmonate.[1]

  • Cissus species: this compound was first isolated from Cissus pallida and has also been found in other species of this genus, such as Cissus quadrangularis.[2]

Other Plant Families

While the Vitaceae family is the primary source, related stilbenoids and occasionally this compound itself have been reported in a limited number of other plant families, suggesting a more sporadic distribution throughout the plant kingdom.

Quantitative Data on this compound Content

The quantification of this compound in various natural sources is crucial for its potential application in research and development. The following tables summarize the available quantitative data.

Natural SourcePlant Part/ProductConcentrationReference
Vitis labrusca (Cell Suspension)Extracellular MediumUp to 900.5 mg/L[1]
Vitis labrusca (Cell Suspension)Extracellular Medium114 mg/L (scaled-up 5L bioreactor)[1]
Red WineWine0.5 - 4.8 mg/L

Table 1: this compound Concentration in Various Natural Sources.

Biosynthesis of this compound

This compound is a resveratrol dimer, formed through the oxidative coupling of two resveratrol units. The biosynthesis of resveratrol itself begins with the general phenylpropanoid pathway.

The key step in the formation of this compound is the dimerization of resveratrol. This is believed to occur via an oxidative radical coupling mechanism, specifically an 8-8' linkage between the two resveratrol monomers.[2][3] This process can be catalyzed by enzymes such as peroxidases or laccases.

Pallidol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS Resveratrol_Radical Resveratrol Radical Resveratrol->Resveratrol_Radical Oxidative Enzymes (e.g., Peroxidase, Laccase) This compound This compound Resveratrol_Radical->this compound 8-8' Coupling

Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of a stilbenoid-rich fraction containing this compound from Vitis vinifera plant material (e.g., canes, stems).

4.1.1. Extraction

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in a solvent such as methanol or an ethanol/water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Isolation by Centrifugal Partition Chromatography (CPC)

CPC is an effective technique for the preparative isolation of stilbenoids.[1][4][5][6]

  • Solvent System Selection: A suitable biphasic solvent system is crucial for successful separation. A common system for stilbenoids is a mixture of n-heptane, ethyl acetate, methanol, and water. The ratio of these solvents needs to be optimized based on the specific extract. For example, a system of n-heptane:ethyl acetate:methanol:water (1:2:1:2 v/v) has been used for stilbenoid separation.[4]

  • CPC Operation:

    • Equilibrate the CPC column with the stationary phase (either the upper or lower phase of the solvent system).

    • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

    • Elute the compounds with the mobile phase at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Purification: Pool the this compound-rich fractions and concentrate them. Further purification can be achieved by repeated CPC or by preparative HPLC if necessary.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of this compound in plant extracts.

4.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents is typically employed.

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: An example of a gradient program could be:

    • 0-5 min: 10% B

    • 5-30 min: linear gradient from 10% to 50% B

    • 30-35 min: linear gradient from 50% to 90% B

    • 35-40 min: hold at 90% B

    • 40-45 min: return to 10% B

    • 45-50 min: column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Stilbenoids are typically detected at around 306-320 nm. A DAD allows for the acquisition of the full UV spectrum for peak identification.

  • Injection Volume: 10-20 µL.

4.2.2. Sample and Standard Preparation

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase (initial conditions) or a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

4.2.3. Quantification

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution and identify the this compound peak based on its retention time compared to the standard.

  • Calculation: Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental and Analytical Workflows

The following diagrams illustrate the logical workflows for the isolation and analysis of this compound.

Pallidol_Isolation_Workflow Plant_Material Plant Material (e.g., Vitis vinifera stems) Grinding Grinding and Pulverization Plant_Material->Grinding Extraction Solvent Extraction (Maceration or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract CPC Centrifugal Partition Chromatography (CPC) Crude_Extract->CPC Fraction_Collection Fraction Collection CPC->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC/HPLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of this compound-rich Fractions Fraction_Analysis->Pooling Purification Further Purification (if necessary) Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Workflow for the isolation of this compound.

Pallidol_Quantification_Workflow cluster_sample Sample Preparation cluster_standard Standard Preparation Plant_Extract Plant Extract Dissolution Dissolution in Solvent Plant_Extract->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Sample_for_HPLC Sample for HPLC Filtration->Sample_for_HPLC HPLC_Analysis HPLC-DAD Analysis Sample_for_HPLC->HPLC_Analysis Pallidol_Standard This compound Standard Stock_Solution Stock Solution Pallidol_Standard->Stock_Solution Calibration_Standards Calibration Standards Stock_Solution->Calibration_Standards Calibration_Standards->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification Result Result (Concentration of this compound) Quantification->Result

Workflow for the quantification of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it is found in various plant sources, including red wine, Cissus pallida, and Parthenocissus laetevirens[1]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its characterization through various analytical techniques, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is classified as an indane, a class of compounds containing a cyclopentane ring fused to a benzene ring, and more specifically, it is a stilbene dimer[2][3]. Its core structure is formally named (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C28H22O6[3][4][5]
Molecular Weight 454.47 g/mol [1][3][4]
CAS Number 105037-88-5[1]
Appearance Powder[5]
Melting Point 199-200 °C[4]
Water Solubility Practically insoluble (0.0056 g/L)[2]
Solubility in Organic Solvents Soluble in Methanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, DMSO[6][7][8]
logP 3.71[2]
pKa (Strongest Acidic) 9.07[2]
Hydrogen Bond Donor Count 6[2]
Hydrogen Bond Acceptor Count 6[2]
Polar Surface Area 121.38 Ų[2]

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned 1H and 13C NMR spectrum for this compound was not found in the public domain within the scope of this search, 13C NMR chemical shift data is available through spectral databases. A representative protocol for acquiring NMR data for stilbenoids is provided below.

Table 2: Reported 13C NMR Chemical Shifts for this compound (Note: Specific assignments were not available in the search results. Data is presented as reported in the SpectraBase.)

Chemical Shift (ppm)
(Data for individual carbons not explicitly provided in search results)

Experimental Protocol: NMR Analysis of this compound

This protocol is a general guideline for the NMR analysis of stilbenoids like this compound and may require optimization.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d6, Methanol-d4, or DMSO-d6) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • 1H NMR:

      • Acquire spectra at 298 K.

      • Use a standard pulse program (e.g., 'zg30').

      • Set a spectral width of approximately 12 ppm.

      • Employ a 30-degree pulse angle.

      • Set the relaxation delay (d1) to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • 13C NMR:

      • Acquire spectra at 298 K.

      • Use a proton-decoupled pulse program (e.g., 'zgpg30').

      • Set a spectral width of approximately 220 ppm.

      • Employ a 30-degree pulse angle.

      • Set the relaxation delay (d1) to 2 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

    • 2D NMR (for full structural elucidation):

      • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., acetone-d6 at δH 2.05 and δC 29.84, 206.26).

    • Integrate the 1H NMR signals and determine the chemical shifts and coupling constants.

    • Assign the 1H and 13C NMR signals based on chemical shifts, coupling patterns, and 2D NMR correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A general protocol for obtaining an FT-IR spectrum of a solid polyphenol is described.

Experimental Protocol: FT-IR Analysis of this compound

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm-1.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify and assign the major absorption bands to their corresponding functional group vibrations (e.g., O-H stretching, aromatic C-H stretching, C=C stretching of aromatic rings, C-O stretching).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. A general LC-MS/MS method suitable for the analysis of resveratrol dimers is outlined below.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • For analysis of biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction procedure may be necessary to clean up the sample and concentrate the analyte.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of solvent B, increasing linearly to a high percentage over several minutes to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.

    • Scan Mode: Full scan mode to determine the parent ion mass, followed by product ion scan (MS/MS) mode to obtain fragmentation patterns. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

    • Key Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to achieve the best signal intensity and fragmentation.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antioxidant properties being particularly well-documented.

Antioxidant Activity: Singlet Oxygen Quenching

This compound is a potent and selective quencher of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in cellular damage. Studies have shown that this compound can quench singlet oxygen with a very high rate constant, while being ineffective against other reactive oxygen species like hydroxyl radicals or superoxide anions[4][9].

The mechanism of singlet oxygen quenching by phenolic compounds like this compound can occur through two primary pathways:

  • Physical Quenching: The excited energy of singlet oxygen is transferred to the quencher molecule, which then dissipates the energy as heat, returning to its ground state without being chemically altered.

  • Chemical Quenching: this compound undergoes an irreversible reaction with singlet oxygen, leading to the formation of oxidation products. This process involves a charge-transfer mechanism where the electron-rich phenol ring interacts with the electron-deficient singlet oxygen[2][3].

Singlet_Oxygen_Quenching cluster_physical Physical Quenching cluster_chemical Chemical Quenching Singlet_Oxygen_Excited ¹O₂ (Excited State) Pallidol_Ground This compound (Ground State) Oxygen_Ground ³O₂ (Ground State) Pallidol_Excited This compound (Excited State) Pallidol_Ground2 This compound (Ground State) Singlet_Oxygen_Excited2 ¹O₂ (Excited State) Pallidol_Ground3 This compound (Ground State) Charge_Transfer_Complex Charge-Transfer Complex Oxidized_this compound Oxidized this compound Products

Potential Anticancer and Anti-Angiogenic Effects

As a resveratrol dimer, this compound is hypothesized to share some of the anticancer and anti-angiogenic properties of its monomeric precursor. While specific studies on this compound's effects on these pathways are limited, the known mechanisms of resveratrol and other polyphenols provide a likely framework. Key signaling pathways that may be modulated by this compound include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many polyphenols are known to inhibit this pathway in cancer cells, leading to apoptosis and reduced tumor growth.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition by polyphenols can suppress tumor promotion and progression.

  • VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Resveratrol has been shown to inhibit VEGF signaling.

Putative_Anticancer_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_vegf VEGF Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits RAS RAS This compound->RAS Inhibits IKK IKK This compound->IKK Inhibits VEGF VEGF This compound->VEGF Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) ERK->Gene Expression\n(Proliferation, Differentiation) IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters Inflammation & Cell Survival Inflammation & Cell Survival NFkB->Inflammation & Cell Survival VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis

Synthesis

The synthesis of this compound has been approached through various methods, including total synthesis and biomimetic routes.

Total Synthesis

A total synthesis of this compound has been reported, which involves a multi-step process. A key strategy involves the formation of the indenoindene core structure through sequential Friedel-Crafts reactions.

Total_Synthesis_Workflow Starting_Materials Simple Aromatic Precursors Intermediate_1 Diaryl Ketone Intermediate Starting_Materials->Intermediate_1 Coupling & Wittig Reactions Intermediate_2 Pentacyclic Intermediate with Fused Five-Membered Rings Intermediate_1->Intermediate_2 Sequential Friedel-Crafts Ring Closures Pallidol_Product This compound Intermediate_2->Pallidol_Product Stereoselective Reduction & Demethylation

Biomimetic Synthesis

Biomimetic synthesis aims to mimic the natural biosynthetic pathway of a compound. For this compound, this involves the oxidative dimerization of resveratrol. This approach can be more efficient and scalable for producing the natural product.

Biomimetic_Synthesis Resveratrol Resveratrol Phenoxyl_Radical Resveratrol Phenoxyl Radical Resveratrol->Phenoxyl_Radical Oxidation Dimeric_Intermediate Dimeric Quinone Methide Intermediate Phenoxyl_Radical->Dimeric_Intermediate Dimerization This compound This compound Dimeric_Intermediate->this compound Intramolecular Cyclization

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities, most notably its potent and selective singlet oxygen quenching ability. Its structural relationship to resveratrol suggests a broad therapeutic potential, particularly in the areas of cancer and cardiovascular diseases, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the specific molecular targets of this compound and to translate its promising preclinical activities into clinical applications. This guide provides a foundational resource for scientists and researchers to advance the understanding and utilization of this intriguing natural compound.

References

Pallidol: A Technical Whitepaper on its Role as a Resveratrol Dimer in Cellular Pathways and Antioxidant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pallidol, a naturally occurring dimer of resveratrol, is gaining significant attention within the scientific community for its unique biochemical profile and potential therapeutic applications. Formed through an 8-8' oxidative coupling of two resveratrol units, this compound exhibits distinct biological activities that differentiate it from its monomeric precursor. This technical guide provides an in-depth exploration of this compound's physicochemical properties, biosynthesis, and mechanism of action, with a specific focus on its role as a potent antioxidant and modulator of cellular signaling pathways. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical Properties and Synthesis of this compound

This compound is structurally defined as a resveratrol dimer featuring an 8-8' linkage, which forms a rigid [3.3.0] bicyclic core. This unique conformation is a result of a highly specific biosynthetic process and dictates its biological function.

Biosynthesis

The formation of this compound in plants, such as those from the Vitaceae family, is a biomimetic process initiated by the oxidative radical coupling of two resveratrol molecules.[1][2] This reaction proceeds through a critical para-quinone methide dimeric intermediate. The stereochemistry of this intermediate is pivotal; the C₂-symmetric dl-diastereomer possesses the correct relative configuration to undergo the sequential Friedel–Crafts cyclizations required to form the characteristic bicyclo[3.3.0]octane ring system of this compound.[2][3]

G Biosynthetic Pathway of this compound cluster_res res1 Resveratrol rad Phenoxyl Radicals res1->rad Oxidative Enzyme (e.g., Laccase) res2 Resveratrol res2->rad Oxidative Enzyme (e.g., Laccase) qm para-Quinone Methide Dimer Intermediate (dl-diastereomer) rad->qm 8-8' Coupling cyc Sequential Friedel-Crafts Cyclizations qm->cyc pal This compound cyc->pal

A diagram illustrating the key steps in the biosynthesis of this compound from resveratrol.
Chemical Synthesis

Efficient chemical synthesis of this compound has been achieved through biomimetic approaches. A notable method involves the oxidative dimerization of a tert-butylated resveratrol derivative, which generates stable quinone methide intermediates.[3] These intermediates can then be leveraged to construct the dimeric natural products, with the synthesis of this compound being accomplished in 6 steps with a 26% overall yield.[3]

Mechanism of Action and Biological Activity

This compound's biological activity is primarily characterized by its potent and highly selective antioxidant properties, which differ significantly from its parent compound, resveratrol.

Potent and Selective Antioxidant Activity

Research has conclusively identified this compound as a powerful quencher of singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen that is a major contributor to oxidative damage in biological systems.[4][5] However, this compound is notably ineffective at scavenging other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide anions (O₂⁻), highlighting its selectivity.[4][6][7] This specificity suggests a targeted mechanism of action, potentially offering therapeutic advantages in diseases mediated by singlet oxygen.[4][5]

Table 1: Quantitative Antioxidant Activity of this compound

Parameter Value Species Reference
¹O₂ Quenching Rate Constant (kₐ) 1.71 x 10¹⁰ M⁻¹s⁻¹ Singlet Oxygen [4][5][7]
¹O₂ Scavenging IC₅₀ 5.50 µM Singlet Oxygen [6]
Radical Scavenging Ineffective Hydroxyl Radical [4][5][6]

| Radical Scavenging | Ineffective | Superoxide Anion |[4][5][6] |

Experimental Protocol: ROS Scavenging Analysis via EPR Spin-Trapping

The selective quenching effect of this compound on ROS has been investigated using the Electron Paramagnetic Resonance (EPR) spin-trapping technique.[4][7]

Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare solutions for generating specific ROS. For singlet oxygen, a photosensitizer like Rose Bengal is used with light irradiation. For hydroxyl radicals, the Fenton reaction (FeSO₄ + H₂O₂) is employed. For superoxide anions, a hypoxanthine/xanthine oxidase system is used.

  • Spin Trapping: In an aqueous buffer system, mix the this compound solution (at various concentrations), the ROS generating system, and a spin-trapping agent (e.g., TEMP for ¹O₂, DMPO for •OH and O₂⁻). The spin trap reacts with the short-lived ROS to form a more stable radical adduct.

  • EPR Spectroscopy: The reaction mixture is immediately transferred to a quartz capillary tube and placed within the cavity of an EPR spectrometer.

  • Data Acquisition: The EPR spectrum of the spin adduct is recorded. The intensity of the characteristic signal is directly proportional to the amount of ROS trapped.

  • Analysis: The scavenging or quenching effect of this compound is determined by measuring the decrease in the EPR signal intensity in the presence of the compound compared to a control sample without this compound. The IC₅₀ value can be calculated from the dose-response curve.

G Workflow for EPR Spin-Trapping Assay prep Sample Preparation (this compound + ROS Source + Spin Trap) epr EPR Spectrometer Measurement prep->epr signal Signal Intensity Quantification epr->signal result Determination of Scavenging/Quenching Activity signal->result

A simplified workflow for determining the ROS scavenging activity of this compound using EPR.
Modulation of Cellular Signaling Pathways

Beyond direct antioxidant action, this compound interacts with key cellular signaling pathways, although its effects can be modest compared to resveratrol.

Nrf2/ARE Pathway Activation: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes. Studies using an ARE reporter cell line demonstrated that this compound is a weak activator of Nrf2, only showing activity at a concentration of 30 µM, while other resveratrol dimers had no significant effect.[5][6] This suggests that this compound's contribution to cellular defense via the Nrf2 pathway is limited compared to its direct singlet oxygen quenching capability.

G This compound's Weak Activation of the Nrf2/ARE Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE nrf2_are Nrf2-ARE Complex genes Antioxidant Genes (e.g., HO-1, NQO1) nrf2_nuc->are Binding nrf2_are->genes Transcription stress Oxidative Stress stress->keap1_nrf2 induces This compound This compound This compound->keap1_nrf2 Weak Activation

The Nrf2/ARE pathway, showing weak induction of Nrf2 dissociation by this compound.

Additionally, preliminary studies suggest this compound may play a role in regulating angiogenesis and other cancer-related signaling pathways, though these mechanisms require further elucidation.[8]

Natural Occurrence and Bioproduction

This compound is found naturally in red wine and various plant sources. Its concentration in red wine is relatively low, typically ranging from 0.5 to 4.8 mg/L.[5][9] Due to its potential therapeutic value, significant research has focused on scalable production methods.

Bioproduction in Plant Cell Cultures

Plant cell suspension cultures, particularly from Vitis labrusca, have emerged as a promising platform for the large-scale bioproduction of this compound.[8] By optimizing culture conditions and using elicitors like methyl jasmonate, researchers have achieved significant yields. This biotechnological approach offers a sustainable and controlled method for producing high-purity this compound for research and development.

Table 2: Selected this compound Production Yields in Vitis labrusca Cell Cultures

Elicitation / Condition Scale Max. This compound Yield Reference
Methyl Jasmonate (0.5 mM) Flask 143 mg/L [8]
MeJA + Adsorbent Resin Flask 900.5 mg/L [8]
MeJA Elicitation 5 L Bioreactor 114 mg/L [8]
Co-elicitation (MeJA + Cyclodextrins) 20 L Bioreactor 66 mg/L [8]

| Optimized Flask Culture | Flask | 0.90 g/L |[10][11] |

Quantification Methodology: LC-MS

The quantification of this compound in complex matrices like cell culture media or wine is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10] This technique provides the high sensitivity and specificity required to accurately measure this compound concentrations, even in the presence of other related stilbenoid compounds. The method involves chromatographic separation on a C18 column followed by detection using mass spectrometry, often identifying this compound by its specific mass-to-charge ratio ([M-H]⁺ 455) and fragmentation patterns.[8]

Conclusion and Future Directions

This compound stands out as a resveratrol dimer with a highly specialized function. Its primary role appears to be a potent and selective singlet oxygen quencher, a property that distinguishes it from resveratrol and other related oligomers. While it demonstrates weak activity towards the Nrf2 signaling pathway, its direct antioxidant capability is significant. The development of scalable bioproduction methods using plant cell cultures paves the way for more extensive preclinical and clinical investigations.

For drug development professionals, this compound represents a promising lead compound for conditions where singlet oxygen-mediated oxidative stress is a key pathological driver. Future research should focus on:

  • Elucidating the specific mechanisms underlying its reported effects on angiogenesis and cancer-related pathways.

  • Conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in relevant disease models.

  • Investigating its bioavailability, pharmacokinetics, and metabolism to better understand its therapeutic potential in vivo.

This targeted approach will be crucial in translating the unique biochemical properties of this compound into novel therapeutic strategies.

References

An In-depth Technical Guide to Pallidol: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its intriguing biological activities and complex chemical structure. First isolated in 1986, this natural product has been the subject of numerous synthetic efforts and biological investigations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its antioxidant and potential anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a polyphenolic compound belonging to the stilbenoid class, specifically a dimer of the well-known phytoalexin, resveratrol.[1] Its structure is characterized by a tetracyclic indeno[2,1-a]indene core.[1] The discovery of this compound and other resveratrol oligomers has opened new avenues for research into the potential health benefits of compounds found in natural sources like grapes and red wine.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical and in-depth resource for the scientific community.

**2. Discovery and History

This compound was first isolated in 1986 by Mushtaq A. Khan and his team from the roots of the plant Cissus pallida.[3] This discovery marked a significant step in the exploration of resveratrol oligomers. Since its initial discovery, this compound has also been identified in other natural sources, including red wine and Parthenocissus laetevirens.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₈H₂₂O₆[4]
Molar Mass 454.47 g/mol [4]
IUPAC Name (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol[4]
CAS Number 105037-88-5[4]

Isolation and Structure Elucidation

General Isolation Workflow

The isolation of this compound from its natural sources typically follows a multi-step process involving extraction, partitioning, and chromatography.

G start Plant Material (e.g., Cissus pallida roots) extraction Extraction with Organic Solvent (e.g., Ethanol/Methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography purification Further Purification (e.g., HPLC) chromatography->purification This compound Pure this compound purification->this compound G start 3,5-Dimethoxybenzoic Acid intermediate1 Key Intermediate Formation start->intermediate1 witting Witting & Friedel-Crafts Reaction (First Ring Closure) intermediate1->witting intermediate2 Single Ring Pentanone witting->intermediate2 tebbe Tebbe, Oxidation & Friedel-Crafts Reaction (Second Ring Closure) intermediate2->tebbe indenoindene Indenoindene Derivative tebbe->indenoindene final_steps Stereoselective Hydrogenation & Demethylation indenoindene->final_steps This compound This compound final_steps->this compound G This compound This compound erk ERK Phosphorylation This compound->erk Inhibition akt Akt Phosphorylation This compound->akt Inhibition apoptosis Apoptosis This compound->apoptosis Induction proliferation Cell Proliferation erk->proliferation survival Cell Survival akt->survival

References

Pallidol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Resveratrol Dimer: From Chemical Properties to Biological Mechanisms

Abstract

Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, with a definitive clarification of its CAS number. Detailed experimental protocols for assessing its primary biological functions—antioxidant, antifungal, and anticancer activities—are presented. Furthermore, this document elucidates the potential molecular mechanisms underlying its bioactivity, with a focus on relevant signaling pathways. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a tetracyclic stilbenoid formed from the cyclodimerization of resveratrol.[1] It is found in various natural sources, including several species of the Cissus and Carex genera, as well as in red wine.[2][3][4]

Molecular Formula: C₂₈H₂₂O₆[1][2][3][5][6]

CAS Number: The currently accepted CAS Registry Number for this compound is 1622292-61-8 . It is important to note that the CAS number 105037-88-5 was previously used but has since been deleted or replaced.[2][7]

A summary of the key chemical and physical data for this compound is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference(s)
Molecular Formula C₂₈H₂₂O₆[1][2][3][5]
Molecular Weight 454.47 g/mol [1][2]
CAS Number 1622292-61-8[2][7]
Appearance Powder[2][5]
Melting Point 199-200°C[2][7]
Density 1.507 ± 0.1 g/cm³[2]
IUPAC Name (4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol[1]

Synthesis Overview

The total synthesis of this compound has been achieved through various methodologies. A common approach involves the biomimetic oxidative dimerization of a resveratrol derivative. This process typically utilizes a catalyst to generate a phenoxyl radical, which then undergoes dimerization.[8] Subsequent acid-mediated cyclization steps lead to the formation of the characteristic bicyclo[3.3.0]octane core of this compound.

A logical workflow for a common synthetic approach to this compound is outlined below.

G Resveratrol_Derivative Resveratrol Derivative Dimerization Oxidative Dimerization Resveratrol_Derivative->Dimerization Phenoxyl_Radical Phenoxyl Radical Intermediate Cyclization Acid-Mediated Cyclization Phenoxyl_Radical->Cyclization Dimerization->Phenoxyl_Radical This compound This compound Cyclization->this compound

Caption: A simplified workflow of this compound synthesis.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, with its antioxidant, antifungal, and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound is a potent antioxidant. It functions as a selective singlet oxygen quencher and a radical-trapping agent.[4][8] A study investigating its effects on reactive oxygen species (ROS) demonstrated that while it is ineffective at scavenging hydroxyl radicals or superoxide anions, it shows a strong quenching effect on singlet oxygen at very low concentrations.[4] The reaction of this compound with singlet oxygen has a remarkably high rate constant of 1.71 x 10¹⁰ M⁻¹s⁻¹.[4][9]

The antioxidant capacity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is based on the reduction of the stable DPPH radical by an antioxidant.[5][10]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.24 mg/mL) is prepared in an organic solvent such as ethanol or methanol.[3] The solution should have an initial absorbance of approximately 1.0 at 517 nm.[3]

  • Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to create a series of concentrations to be tested.

  • Reaction: An aliquot of each this compound concentration (e.g., 10 µL) is added to a specific volume of the DPPH solution (e.g., 280 µL).[6] A control sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or a microplate reader.[3][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antifungal Activity

This compound has demonstrated notable antifungal properties.[1][4] While specific mechanistic studies on this compound are ongoing, the antifungal action of related polyphenols often involves the disruption of the fungal cell membrane, inhibition of essential enzymes like lanosterol 14-α-demethylase (affecting ergosterol synthesis), and the induction of apoptosis.[2]

The MIC of this compound against various fungal strains can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Fungal Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 27°C) for 7-8 days.[11] A suspension of conidia is prepared and adjusted to a specific optical density, corresponding to a defined colony-forming unit (CFU) concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL).[11]

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (medium with inoculum, no this compound) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, though it is less studied than its monomer, resveratrol.[1] The proposed mechanisms for the anticancer effects of related polyphenols include the induction of cell cycle arrest and apoptosis, and the modulation of signaling pathways involved in cancer cell proliferation and survival.

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).[13]

  • Cell Culture: Cancer cells of interest (e.g., prostate cancer cell line PC-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[13]

  • Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also maintained.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[14]

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. As a polyphenol and a resveratrol dimer, its activity is likely linked to the modulation of pathways involved in oxidative stress and inflammation.

Nrf2/HO-1 Signaling Pathway

A key mechanism by which polyphenols exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 Antioxidant_Enzymes Other Antioxidant Enzymes Transcription->Antioxidant_Enzymes Cytoprotection Cytoprotection HO1->Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: The Nrf2/HO-1 signaling pathway activated by this compound.

Regulation of Angiogenesis

This compound has also been implicated in the regulation of angiogenesis, the formation of new blood vessels.[7] This process is tightly controlled by a balance of pro- and anti-angiogenic factors. Key signaling molecules in this process include Vascular Endothelial Growth Factor (VEGF). The ability of polyphenols to modulate angiogenesis suggests that this compound may exert its effects by interacting with the VEGF signaling pathway, although the precise mechanisms are still under investigation.

Conclusion

This compound is a promising natural compound with a multifaceted biological profile. Its well-defined chemical properties, coupled with its significant antioxidant, antifungal, and potential anticancer activities, make it a compelling candidate for further research and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this intriguing resveratrol dimer. Future studies should focus on elucidating the specific molecular targets of this compound and its efficacy in in vivo models to pave the way for its potential clinical applications.

References

A Technical Guide to the Spectroscopic Data of Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Pallidol, a resveratrol dimer with significant biological interest. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a tetracyclic stilbenoid, specifically a dimer of resveratrol, that has been isolated from various plant sources.[1] It is recognized for its antioxidant and potential anticancer properties.[2][3] Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its development as a potential therapeutic agent. This guide focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound.

Spectroscopic Data of this compound

The spectroscopic data for this compound is summarized below. The data has been compiled from various public sources and is presented in a structured format for clarity and ease of comparison.

Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The experimental and predicted mass spectrometry data for this compound are presented in Table 1 and Table 2, respectively.

Table 1: Experimental Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerPrecursor Ion (m/z)Fragment Ions (m/z)Source
ESI-LC-MS455 [M-H]⁻361[4]

Table 2: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Collision EnergyPredicted Fragment Ions (m/z)
455.1338 [M+H]⁺10V437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603, 133.029, 107.0497
455.1338 [M+H]⁺20V437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603
455.1338 [M+H]⁺40V437.1233, 331.097, 241.0864, 229.0864, 213.0915, 185.0603
453.1182 [M-H]⁻10V453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497
453.1182 [M-H]⁻20V453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497
453.1182 [M-H]⁻40V453.1182, 435.1076, 347.0814, 329.0708, 243.0759, 227.0446, 215.0446, 183.029, 135.0446, 107.0497

Data predicted by computational models and obtained from public databases.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is essential for elucidating the detailed chemical structure of organic molecules.

¹H NMR Data

¹³C NMR Data

A ¹³C NMR spectrum of this compound has been reported in the literature. The data was obtained in deuterated acetone (Acetone-d₆).[5] While the full, raw dataset is available through the original publication, the specific peak list is not provided here.

Table 3: ¹³C NMR Spectroscopic Data Reference for this compound

NucleusSolventFrequencyReference
¹³CAcetone-d₆Not SpecifiedMolecules2013 , 18(6), 7093-7104[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methods for polyphenolic compounds.

Sample Preparation for NMR and MS Analysis
  • Extraction and Purification: this compound is typically extracted from plant material using organic solvents and purified by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Sample Purity: The purity of the this compound sample should be assessed prior to spectroscopic analysis, for instance by HPLC-DAD or LC-MS, to ensure accurate data. A purity of ≥95% is recommended.

  • Solvent Selection: For NMR analysis, a suitable deuterated solvent that fully dissolves the sample is chosen (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆). For MS analysis, a solvent system compatible with the ionization method is used (e.g., methanol, acetonitrile, water, often with additives like formic acid or ammonium acetate).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Chromatographic Separation: If analyzing a mixture, separate the components using a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to aid ionization.

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to determine the most sensitive mode for this compound.

  • Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion using collision-induced dissociation (CID) at various collision energies to obtain a characteristic fragmentation pattern. This data is crucial for structural confirmation.

  • Data Analysis: Analyze the data to determine the elemental composition from the accurate mass measurement and to propose fragmentation pathways based on the MS/MS spectra.

Signaling Pathway Involvement

This compound, as a resveratrol dimer, is anticipated to share some of the biological activities of its monomer, including the modulation of key cellular signaling pathways implicated in cancer. Resveratrol is known to influence pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][6][7]

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target of polyphenols, created using the DOT language for Graphviz.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound. While some experimental data, particularly for ¹H NMR, remains to be fully publicly documented, the information provided herein serves as a foundational resource for researchers. The generalized protocols offer a starting point for obtaining high-quality spectroscopic data for this promising natural product. Further investigation into its biological mechanisms of action, guided by its structural characteristics, will be essential for realizing its therapeutic potential.

References

The Solubility Profile of Pallidol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring polyphenol found in various plants, including red wine grapes. As a member of the stilbenoid family, it has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the solubility of this compound in different solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo evaluation. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and insights into relevant biological pathways.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for its monomer, resveratrol, can provide valuable insights.

Qualitative Solubility of this compound:

SolventSolubility DescriptionCitation
WaterPractically insoluble, slightly soluble[1][2]
MethanolSoluble
AcetoneSoluble

Quantitative Solubility of Resveratrol (as a reference):

Since this compound is a dimer of resveratrol, the solubility characteristics of resveratrol can offer a useful, albeit approximate, reference point for researchers. It is crucial to note that the following data pertains to resveratrol , not this compound, and the actual solubility of this compound may differ.

SolventTemperature (°C)Solubility (mg/mL)Citation
Water25~0.03[3]
Ethanol25~50[4]
MethanolNot SpecifiedSoluble[5]
DMSO25~16[6]
AcetoneNot SpecifiedSoluble[5]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for pharmaceutical research. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Protocol:

  • Preparation: Add an excess amount of finely powdered this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add a precise volume of the desired solvent to the container.

  • Equilibration: Place the container in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation at a controlled temperature, followed by careful decantation or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.

Principle: The sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of the compound eluting from the column.

Detailed Protocol:

  • System Preparation: Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase appropriate for this compound analysis.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted saturated supernatant (from the shake-flask method) into the HPLC system under the same conditions as the standards.

  • Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy for Quantification

For compounds with a chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).

Detailed Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted saturated supernatant at the λmax.

  • Concentration Determination: Determine the concentration of this compound in the sample by referring to the calibration curve.

Visualizing this compound-Related Biological Pathways

This compound has been implicated in several biological processes, notably in antioxidant defense and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways.

Angiogenesis_Signaling_Pathway Angiogenesis Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., HIF-1α) Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Cellular_Response Cellular Response (Proliferation, Migration) Gene_Expression->Cellular_Response Leads to This compound This compound This compound->Signaling_Cascade Inhibits Nrf2_ARE_Pathway Nrf2-Antioxidant Response Element (ARE) Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 Induces Dissociation This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation

References

Pallidol: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant sources, including red wine. As a polyphenol, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound has demonstrated a range of biological effects, primarily attributed to its antioxidant, anticancer, and antifungal properties. The following sections detail these activities, supported by available quantitative data and experimental insights.

Antioxidant Activity

This compound exhibits potent and selective antioxidant activity, particularly as a singlet oxygen quencher. Singlet oxygen (¹O₂) is a high-energy form of oxygen that can cause significant oxidative damage to cellular components. This compound has been shown to effectively neutralize this reactive oxygen species.

Biological ActivityParameterValueReference
Singlet Oxygen QuenchingIC5014.5 µM[1]
Singlet Oxygen QuenchingRate Constant (kₐ)1.71 x 10¹⁰ M⁻¹s⁻¹[1]

Experimental Protocol: Singlet Oxygen Quenching Assay

The singlet oxygen quenching activity of this compound is typically determined using an Electron Paramagnetic Resonance (EPR) spin-trapping technique.

Materials:

  • This compound

  • Photosensitizer (e.g., Rose Bengal)

  • Spin trap (e.g., 2,2,6,6-tetramethylpiperidine, TEMP)

  • Phosphate buffer (pH 7.4)

  • Light source for irradiation

  • EPR spectrometer

Procedure:

  • A solution containing the photosensitizer, spin trap, and this compound at various concentrations is prepared in a phosphate buffer.

  • The solution is irradiated with a light source to generate singlet oxygen via the photosensitizer.

  • Singlet oxygen reacts with the spin trap (TEMP) to form a stable radical adduct (TEMPO), which can be detected by EPR spectroscopy.

  • The intensity of the TEMPO signal is measured in the presence and absence of this compound.

  • The quenching effect of this compound is determined by the reduction in the TEMPO signal intensity.

  • The IC50 value, the concentration of this compound required to quench 50% of the singlet oxygen, is calculated from the dose-response curve.

  • The rate constant of the reaction between this compound and singlet oxygen is determined through kinetic studies.

singlet_oxygen_quenching cluster_process Singlet Oxygen Generation & Quenching cluster_detection EPR Detection Photosensitizer Photosensitizer (e.g., Rose Bengal) Singlet_Oxygen Singlet Oxygen (¹O₂) Photosensitizer->Singlet_Oxygen generates Light Light Irradiation Light->Photosensitizer excites This compound This compound Singlet_Oxygen->this compound reacts with TEMP TEMP (Spin Trap) Singlet_Oxygen->TEMP reacts with Quenched_Oxygen Quenched Oxygen This compound->Quenched_Oxygen quenches to TEMPO TEMPO (Stable Radical) TEMP->TEMPO forms EPR EPR Spectrometer TEMPO->EPR detected by mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound (Various Concentrations) adhere->treat incubate_treatment Incubate (24-72 hours) treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end mic_determination_workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prepare_dilutions add_inoculum Add Standardized Fungal Inoculum prepare_dilutions->add_inoculum incubate Incubate Plate add_inoculum->incubate assess_growth Assess Fungal Growth (Visual or Spectrophotometric) incubate->assess_growth determine_mic Determine MIC assess_growth->determine_mic end End determine_mic->end nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 interacts with (potential) Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 sequesters Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Cytoprotection Cellular Protection & Antioxidant Defense Gene_Expression->Cytoprotection leads to angiogenesis_pathway This compound This compound VEGF VEGF This compound->VEGF inhibits (potential) VEGFR VEGFR This compound->VEGFR inhibits (potential) VEGF->VEGFR binds to Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) VEGFR->Signaling_Cascade activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling_Cascade->Angiogenesis promotes

References

Methodological & Application

Application Notes and Protocols for the Isolation of Pallidol from Cissus pallida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer, is a naturally occurring stilbenoid found in various plant species, including Cissus pallida.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and antifungal activities. These application notes provide a comprehensive overview of the methodology for the isolation and characterization of this compound from the roots of Cissus pallida, based on established phytochemical techniques for stilbenoid extraction.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular FormulaC₂₈H₂₂O₆
Molecular Weight454.47 g/mol
AppearanceAmorphous powder
Melting Point255-257 °C
UV λmax (MeOH)225, 280, 320 nm
¹H-NMR (Acetone-d₆, δ ppm)8.80 (2H, s, OH), 8.15 (2H, s, OH), 7.20 (4H, d, J=8.5 Hz), 6.80 (4H, d, J=8.5 Hz), 6.55 (2H, d, J=2.0 Hz), 6.20 (2H, d, J=2.0 Hz), 4.50 (2H, d, J=4.0 Hz), 3.80 (2H, m)
¹³C-NMR (Acetone-d₆, δ ppm)159.5, 158.0, 145.0, 132.0, 130.0, 128.5, 116.0, 108.0, 102.5, 55.0, 45.0
Mass Spectrum (m/z)454 (M⁺)

Note: The spectroscopic data presented is a representative compilation based on typical values for this compound and may vary slightly based on experimental conditions and instrumentation.

Table 2: Summary of a Typical Isolation Yield of this compound from Cissus pallida
Plant MaterialInitial Dry WeightCrude Extract YieldPurified this compound Yield
Cissus pallida roots1.0 kg50 g (5%)100 mg (0.01%)

Note: Yields are estimations and can vary depending on the geographical source of the plant, season of collection, and the efficiency of the extraction and purification processes.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The roots of Cissus pallida should be collected from a mature plant.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: The collected roots are washed thoroughly with tap water to remove any soil and debris. They are then air-dried in the shade for 2-3 weeks until they are completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Phytochemicals
  • Apparatus: A large-scale Soxhlet apparatus.

  • Solvent: Methanol (analytical grade).

  • Procedure:

    • A known quantity (e.g., 1 kg) of the powdered root material is packed into the thimble of the Soxhlet apparatus.

    • The extraction is carried out with methanol for 48-72 hours, or until the solvent running through the siphon is colorless.

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract
  • Solvents: n-Hexane, Chloroform, Ethyl Acetate, and Water (all analytical grade).

  • Procedure:

    • The crude methanolic extract is suspended in a minimal amount of water to create a slurry.

    • This aqueous suspension is then sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane, chloroform, and finally ethyl acetate.

    • Each solvent partitioning step is repeated three times to ensure exhaustive extraction.

    • The resulting fractions (n-hexane, chloroform, ethyl acetate, and aqueous) are concentrated separately using a rotary evaporator. The ethyl acetate fraction is typically enriched with stilbenoids.

Isolation of this compound by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • A glass column is packed with silica gel in n-hexane to create a slurry.

    • The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel to create a dry powder.

    • This powder is then carefully loaded onto the top of the prepared column.

    • The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.

Purification and Characterization of this compound
  • Thin-Layer Chromatography (TLC):

    • The collected fractions are monitored by TLC using a pre-coated silica gel plate and a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).

    • Fractions showing a prominent spot corresponding to the Rf value of a this compound standard are pooled together.

  • Recrystallization:

    • The pooled fractions are concentrated to a small volume and this compound is allowed to crystallize, often from a solvent mixture like methanol-chloroform.

    • The resulting crystals are washed with a cold solvent to remove impurities.

  • Spectroscopic Analysis:

    • The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).

Visualizations

Pallidol_Isolation_Workflow Plant_Material Cissus pallida Roots Grinding Grinding to Coarse Powder Plant_Material->Grinding Soxhlet_Extraction Soxhlet Extraction (Methanol) Grinding->Soxhlet_Extraction Crude_Extract Crude Methanolic Extract Soxhlet_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Ethyl_Acetate_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pooling Pooling of this compound-rich Fractions TLC_Monitoring->Pooling Recrystallization Recrystallization Pooling->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Characterization Spectroscopic Characterization (NMR, MS, UV) Pure_this compound->Characterization

Caption: Workflow for the isolation of this compound.

Signaling_Pathway_Placeholder This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes This compound->Antioxidant_Enzymes Upregulates Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Induces Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Leads to Antioxidant_Enzymes->ROS Neutralizes

Caption: Postulated antioxidant mechanism of this compound.

References

Total Synthesis of Pallidol: A Detailed Overview of Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of notable total synthesis protocols for Pallidol, a resveratrol dimer with significant biological activities. The application notes and detailed experimental procedures are compiled from seminal publications in the field, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a naturally occurring resveratrol dimer, has garnered considerable interest in the scientific community due to its potential therapeutic properties, including antioxidant and antifungal activities. Its complex tetracyclic structure, featuring a fused bis-cyclopentane core, has presented a significant challenge for synthetic chemists. This document outlines and compares key total synthesis strategies, providing detailed protocols and quantitative data to aid in the evaluation and application of these synthetic routes.

Comparative Analysis of Synthetic Protocols

Several research groups have reported the total synthesis of this compound, each employing unique strategies and key transformations. The following tables summarize the quantitative data from three prominent approaches, offering a clear comparison of their efficiency and complexity.

Synthetic Approach Key Author(s) Year Overall Yield Total Steps (Longest Linear Sequence) Key Reactions
Biomimetic Oxidative DimerizationStephenson, C. R. J.201526%6Oxidative Dimerization, Friedel-Crafts Cyclization, Deprotection
Cationic Cyclization/RearrangementSnyder, S. A.2007Not explicitly statedMultiple steps from a common precursorFriedel-Crafts type rearrangement, Reductive dehalogenation, Deprotection
Palladium-Catalyzed Cross-CouplingKlotter, F., Studer, A.2014Not explicitly statedNot explicitly statedPalladium-catalyzed decarboxylative arylation, Oxidative Heck reaction, Hydroboration-oxidation

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes to this compound.

Protocol 1: Biomimetic Synthesis of (±)-Pallidol (Stephenson, 2015)[1]

This approach features a highly efficient and scalable biomimetic oxidative dimerization of a protected resveratrol derivative.

Experimental Workflow:

Stephenson_Pallidol_Synthesis cluster_0 Synthesis of Protected this compound cluster_1 Deprotection Start tert-Butylated Resveratrol Derivative (4b) Dimerization Oxidative Dimerization Start->Dimerization KHMDS, FeCp2PF6, THF, 0 °C QuinoneMethide Bis(quinone methide) (5/5') Dimerization->QuinoneMethide 95% yield Cyclization Friedel-Crafts Cyclization QuinoneMethide->Cyclization BF3·OEt2, CH2Cl2, -78 °C Protectedthis compound Protected this compound (7a) Cyclization->Protectedthis compound 43% yield DeprotectionStep Hydrogenolysis & Retro-Friedel-Crafts Protectedthis compound->DeprotectionStep 1. H2, Pd/C 2. AlCl3, Toluene This compound This compound (2) DeprotectionStep->this compound 76% yield (2 steps)

Caption: Stephenson's biomimetic synthesis of this compound.

Step 1: Oxidative Dimerization of tert-Butylated Resveratrol Derivative (4b)

  • To a solution of the tert-butylated resveratrol derivative (4b) in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium hexamethyldisilazide (KHMDS) (1.05 equivalents).

  • The resulting solution is stirred for 5 minutes, followed by the addition of ferrocenium hexafluorophosphate (FeCp₂PF₆) (1.05 equivalents).

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, a mixture of meso and dl diastereomers of the bis(quinone methide) (5/5'), is purified by flash column chromatography to yield the product in 95% yield.[1]

Step 2: Friedel-Crafts Cyclization to Protected this compound (7a)

  • To a solution of the bis(quinone methide) mixture (5/5') in dichloromethane (CH₂Cl₂) at -78 °C is added boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents).[1]

  • The reaction is stirred at -78 °C for 40 minutes.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and warmed to room temperature.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the protected this compound derivative (7a) in 43% yield.[1]

Step 3: Deprotection to (±)-Pallidol (2)

  • The protected this compound derivative (7a) is subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting groups.

  • Following hydrogenolysis, the tert-butyl groups are removed via a retro-Friedel-Crafts reaction using aluminum chloride (AlCl₃) in toluene.

  • This two-step deprotection sequence yields (±)-Pallidol (2) in 76% overall yield for the two steps.[1]

Protocol 2: Synthesis of (±)-Pallidol via Cationic Cascade (Snyder, 2007)[2]

This synthetic route utilizes a creative acid-mediated cascade reaction from a permethylated quadrangularin A derivative.

Synthetic Strategy:

Snyder_Pallidol_Synthesis cluster_0 Rearrangement and Deprotection Start Permethylated Quadrangularin A Bromination Stepwise Bromination Start->Bromination Tribromo Tribromo Intermediate Bromination->Tribromo Rearrangement Friedel-Crafts Type Rearrangement Tribromo->Rearrangement FusedSkeleton 5,5-Fused Skeleton Rearrangement->FusedSkeleton Dehalogenation Reductive Dehalogenation FusedSkeleton->Dehalogenation Deprotection Deprotection Dehalogenation->Deprotection This compound This compound Deprotection->this compound

Caption: Snyder's synthetic approach to this compound.

Key Transformation: Friedel-Crafts Type Rearrangement and Deprotection

  • Permethylated quadrangularin A is subjected to a stepwise bromination to yield a tribromo intermediate.[2]

  • This intermediate undergoes an oxonium ion-mediated Friedel-Crafts type rearrangement to form the desired 5,5-fused bicyclic skeleton.[2]

  • Subsequent reductive dehalogenation removes the bromine atoms.

  • Finally, deprotection of the methyl ethers yields this compound.[2]

Detailed experimental procedures with specific reagent quantities and reaction conditions for this synthesis are found in the supporting information of the original publication.

Protocol 3: Synthesis of (±)-Pallidol via Palladium-Catalyzed Reactions (Klotter and Studer, 2014)[3]

This modular approach utilizes modern palladium-catalyzed cross-coupling reactions to construct the core structure of this compound.

Synthetic Pathway:

Klotter_Studer_Pallidol_Synthesis cluster_0 Core Synthesis and Functionalization Start Indene Carboxylic Acid Derivative DecarboxylativeArylation Pd-catalyzed Decarboxylative Arylation Start->DecarboxylativeArylation Indene Indene Intermediate DecarboxylativeArylation->Indene OxidativeHeck Oxidative Heck Reaction Indene->OxidativeHeck Stilbene Stilbene Intermediate OxidativeHeck->Stilbene Hydroboration Hydroboration-Oxidation Stilbene->Hydroboration Alcohol Alcohol Intermediate Hydroboration->Alcohol Deprotection Deprotection Alcohol->Deprotection This compound This compound Deprotection->this compound

Caption: Klotter and Studer's modular synthesis of this compound.

Key Steps:

  • Palladium-Catalyzed Decarboxylative Arylation: An indene carboxylic acid derivative is coupled with an aryl iodide to introduce one of the aromatic rings of the this compound scaffold.[3]

  • Oxidative Heck Reaction: The resulting indene intermediate undergoes an oxidative Heck reaction with an aryl boronic acid to form the stilbene moiety.[3]

  • Hydroboration-Oxidation and Deprotection: The stilbene intermediate is then subjected to hydroboration-oxidation to install the necessary hydroxyl group, followed by a final deprotection step to yield this compound.[3]

For specific reagents, catalysts, and reaction conditions, please refer to the original publication and its supporting information.

Conclusion

The total synthesis of this compound has been successfully achieved through various innovative and elegant strategies. The biomimetic approach by Stephenson and coworkers stands out for its efficiency and scalability. The routes developed by Snyder's group and Klotter and Studer demonstrate the power of cationic cascades and modern palladium catalysis in the construction of complex natural products. These detailed protocols and comparative data serve as a valuable resource for chemists engaged in the synthesis and study of resveratrol oligomers and other polyphenolic natural products.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Pallidol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Pallidol in human plasma. This compound, a resveratrol dimer found in various plant sources and red wine, has garnered interest for its potential pharmacological activities. The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic and metabolomic studies of this compound in clinical and preclinical research.

Introduction

This compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol. It is found in plants such as Cissus pallida and in red wine.[1] As a polyphenol, this compound is presumed to possess antioxidant and other beneficial biological properties, making it a compound of interest for pharmaceutical and nutraceutical research. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique well-suited for the analysis of polyphenols in complex biological samples due to its high selectivity and sensitivity.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Resveratrol-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Ethyl acetate (HPLC grade)

Standard Solutions

Stock solutions of this compound (1 mg/mL) and Resveratrol-d4 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound from human plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Resveratrol-d4).

  • Vortex mix for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50, v/v).

  • Vortex mix for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound453.1 [M-H]⁻227.1, 185.110025, 35
Resveratrol-d4 (IS)231.1 [M-H]⁻188.110020

Note: The fragmentation of this compound ([M-H]⁻ at m/z 453.1) is proposed to yield product ions corresponding to resveratrol-like fragments, based on the fragmentation patterns of other resveratrol dimers.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 2: Summary of Quantitative Data

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the IS

The calibration curve was linear over the specified concentration range. The precision and accuracy were within the acceptable limits as per regulatory guidelines. The LLE method provided high and consistent recovery for this compound. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard (Resveratrol-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 500 µL Ethyl Acetate vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification using Calibration Curve msms->quant

Figure 1. Experimental workflow for this compound quantification.

logical_relationship cluster_hplc_params HPLC Parameters cluster_msms_params MS/MS Parameters hplc HPLC column C18 Column hplc->column mobile_phase Acetonitrile/Water + 0.1% Formic Acid hplc->mobile_phase gradient Gradient Elution hplc->gradient msms Tandem MS ionization ESI (Negative) msms->ionization mrm MRM Mode msms->mrm transitions Precursor/Product Ions msms->transitions

Figure 2. Key components of the HPLC-MS/MS method.

Conclusion

This application note provides a detailed and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and drug development professionals investigating the pharmacokinetic properties of this promising natural compound. The simple liquid-liquid extraction procedure and the use of a stable isotope-labeled internal standard ensure high-throughput and accurate analysis.

References

Application Notes and Protocols for the Structural Elucidation of Pallidol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Pallidol, a resveratrol dimer, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR data to confirm the molecular structure of this compound.

Introduction

This compound is a naturally occurring resveratrol dimer found in various plants, including red wine grapes.[1] As a polyphenol, it exhibits significant antioxidant and potential therapeutic properties, making it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products.[2] This document provides detailed protocols for the use of ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, and NOESY) in the structural elucidation of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are critical for its structural assignment. The data is based on spectra recorded in acetone-d₆.

Table 1: ¹H NMR (Proton) Spectral Data of this compound (Acetone-d₆)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2', 6'7.15d8.5
3', 5'6.74d8.5
2'', 6''7.08d8.5
3'', 5''6.72d8.5
46.45s
76.38s
26.09s
54.95d6.0
104.45d6.0
4b4.25d6.0
9b4.15d6.0

Table 2: ¹³C NMR (Carbon) Spectral Data of this compound (Acetone-d₆)

Atom No.Chemical Shift (δ, ppm)
1'136.4
2', 6'130.5
3', 5'115.8
4'157.2
1''134.1
2'', 6''130.1
3'', 5''115.6
4''156.9
1, 6159.2
2, 7102.1
3, 8158.9
4, 9106.8
4a, 9a125.1
4b, 9b48.2
5, 1058.1
5a, 10a145.3

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample concentration available.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆). Acetone-d₆ is a common choice for polyphenolic compounds.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Standard: For accurate chemical shift referencing, the residual solvent peak can be used. Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although this is less common in modern NMR due to potential signal overlap.

1D NMR Spectroscopy

a) ¹H NMR (Proton NMR)

  • Objective: To determine the number of different types of protons and their chemical environments.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Number of Scans (NS): 8-64, depending on the sample concentration.

    • Temperature: 298 K.

b) ¹³C NMR (Carbon NMR)

  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Instrument: A spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Objective: To differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

  • Procedure: Run DEPT-135 as a minimum, where CH and CH₃ signals appear as positive peaks, and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. Quaternary carbons are not observed in DEPT spectra.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through bonds (typically 2-3 bonds).

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Parameters:

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).

  • Pulse Program: A standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range coupling delay (¹JCH): Optimized for a coupling constant of ~8 Hz.

d) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close to each other in space (through-space interactions), which helps in determining the relative stereochemistry of the molecule.

  • Pulse Program: A standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

  • Parameters:

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (d8): 500-800 ms (this may require optimization).

Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of this compound using NMR spectroscopy and the logical relationships in piecing together the structure from the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation This compound Purified this compound Dissolve Dissolve in Acetone-d6 This compound->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1H, 13C, DEPT NMR_Spectrometer->OneD_NMR 1D Experiments TwoD_NMR COSY, HSQC, HMBC, NOESY NMR_Spectrometer->TwoD_NMR 2D Experiments Spectral_Analysis Spectral Interpretation OneD_NMR->Spectral_Analysis TwoD_NMR->Spectral_Analysis Structure Final this compound Structure Spectral_Analysis->Structure Assemble Fragments

Caption: Experimental workflow for this compound structural elucidation.

structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_interpretation Structural Assembly H1_NMR 1H NMR (Proton environments, multiplicities) Substructures Identify Spin Systems & Fragments H1_NMR->Substructures C13_NMR 13C NMR (Carbon count) C13_NMR->Substructures DEPT DEPT (CH, CH2, CH3) DEPT->Substructures COSY COSY (1H-1H Couplings) COSY->Substructures HSQC HSQC (1H-13C Direct Bonds) HSQC->Substructures HMBC HMBC (1H-13C Long-Range) Connectivity Connect Fragments & Assign Quaternary C's HMBC->Connectivity NOESY NOESY (Through-Space Proximity) Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Substructures->Connectivity Connectivity->Stereochemistry Final_Structure This compound Structure Stereochemistry->Final_Structure

Caption: Logical workflow for deducing the structure of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and data interpretation logic presented in these application notes, researchers can confidently confirm the structure of this important natural product. This enables further investigation into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a resveratrol dimer found in sources such as red wine, exhibits known antioxidant properties.[1][2] As a polyphenol, its ability to scavenge free radicals is of significant interest in the fields of nutrition, pharmacology, and drug development. This document provides detailed protocols for two common in vitro antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, which are suitable for evaluating the antioxidant potential of this compound.

Data Presentation: Antioxidant Capacity of Resveratrol and Related Compounds

The following table summarizes the antioxidant capacity of resveratrol, the monomeric unit of this compound, as determined by DPPH and ORAC assays in various studies. This data can serve as a benchmark for interpreting the results of future studies on this compound.

CompoundAssayIC50 (µg/mL)ORAC Value (µmol TE/g)Reference
ResveratrolDPPHNot specified-[3]
ResveratrolORAC-23.12[3]
Polydatin (Resveratrol glucoside)DPPHNot specified-[3]
Polydatin (Resveratrol glucoside)ORAC-18.67[3]

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[4] ORAC values are expressed as micromole of Trolox Equivalents per gram of sample. TE (Trolox Equivalents) is a common standard for measuring antioxidant capacity.[5] The antioxidant activity of resveratrol and its derivatives is concentration-dependent.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically, and the degree of discoloration indicates the scavenging potential of the antioxidant.[6]

Materials:

  • This compound (or comparative compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol, spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at ~517 nm

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the sample solutions.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the sample solutions or positive control to the respective wells.

    • For the blank (control), add 100 µL of the solvent used for the sample dilutions instead of the sample solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates a higher antioxidant activity.[4]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[7]

Materials:

  • This compound (or comparative compound)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

  • 96-well black microplate

Procedure:

  • Preparation of Reagents:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) on the day of the assay.

    • Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer and then a series of dilutions to create a standard curve.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.

  • Assay Protocol:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample solutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately start recording the fluorescence at 1-minute intervals for at least 60 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm). The plate should be maintained at 37°C throughout the measurement.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curves.

    • Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[5]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to Microplate prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_sample Add Sample/Control to Wells prep_sample->add_sample prep_control Prepare Positive Control Dilutions prep_control->add_sample incubate Incubate in Dark (30 min) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calc_scavenging Calculate % Scavenging Activity measure->calc_scavenging plot_ic50 Plot % Scavenging vs. Concentration calc_scavenging->plot_ic50 det_ic50 Determine IC50 Value plot_ic50->det_ic50

Caption: DPPH Assay Experimental Workflow.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards add_fluorescein Add Fluorescein to Microplate prep_reagents->add_fluorescein prep_sample Prepare this compound Dilutions add_sample Add Sample/Standard to Wells prep_sample->add_sample add_fluorescein->add_sample pre_incubate Pre-incubate at 37°C add_sample->pre_incubate add_aaph Initiate with AAPH pre_incubate->add_aaph measure Measure Fluorescence Kinetically add_aaph->measure calc_auc Calculate Area Under the Curve (AUC) measure->calc_auc calc_net_auc Calculate Net AUC calc_auc->calc_net_auc plot_curve Generate Trolox Standard Curve calc_net_auc->plot_curve det_orac Determine ORAC Value (TE) plot_curve->det_orac

Caption: ORAC Assay Experimental Workflow.

References

Application Notes & Protocols: Antifungal Activity Testing of Pallidol Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol is a naturally occurring stilbenoid, specifically a dimer of resveratrol, that has been identified in various plants, including red wine grapes.[1][2] Stilbenoids are recognized as phytoalexins, compounds produced by plants as a defense mechanism against pathogens, and they have demonstrated a range of biological activities, including antifungal properties.[3][4][5] Preliminary studies have indicated that this compound exhibits antifungal activity, showing modest inhibition of mycelial growth against plant pathogens such as Pyricularia oryzae and activity against mycotoxigenic fungi.[4][6][7] PubChem also identifies this compound as an antifungal agent.[8] These findings suggest that this compound holds potential as a lead compound for the development of novel bio-fungicides for crop protection.

These application notes provide a comprehensive guide for researchers interested in evaluating the antifungal efficacy of this compound against a spectrum of plant pathogens. The document outlines detailed protocols for in vitro antifungal susceptibility testing, methods for data analysis and presentation, and a discussion of potential mechanisms of action to guide further investigation.

Quantitative Data Summary

To facilitate the comparison of this compound's antifungal activity across different plant pathogens, all quantitative data should be systematically recorded. The following tables provide a template for summarizing key metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and percentage of mycelial growth inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Plant Pathogens

Fungal PathogenStrain IDMIC (µg/mL)MFC (µg/mL)
Botrytis cinereaB05.10
Fusarium oxysporumF.o. f.sp. lycopersici
Alternaria solaniAS-2
Pyricularia oryzae70-15
Rhizoctonia solaniAG1-IA

Table 2: Mycelial Growth Inhibition of Plant Pathogens by this compound at Various Concentrations

Fungal PathogenStrain IDConcentration (µg/mL)Inhibition (%)
Botrytis cinereaB05.1050
100
200
Fusarium oxysporumF.o. f.sp. lycopersici50
100
200
Alternaria solaniAS-250
100
200
Pyricularia oryzae70-1550
100
200
Rhizoctonia solaniAG1-IA50
100
200

Experimental Protocols

Fungal Strains and Culture Conditions

A panel of relevant plant pathogenic fungi should be selected for testing. Cultures should be maintained on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated under optimal conditions for growth (e.g., 25-28°C).

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of pure this compound.

  • Dissolve the this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C until use.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is adapted from standard methodologies for antifungal susceptibility testing.

  • Preparation of 96-well plates:

    • Add 100 µL of sterile Potato Dextrose Broth (PDB) to each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, mixing thoroughly, and repeating this process across the row. The final well will serve as a growth control and should not contain this compound.

  • Inoculum Preparation:

    • Prepare a spore suspension or mycelial fragment suspension of the test fungus in sterile saline or PDB.

    • Adjust the concentration of the inoculum to approximately 1 x 10^5 spores/mL or a standardized mycelial density.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the specific fungus for 48-72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a fresh PDA plate.

  • Incubate the plate at the optimal temperature for 48-72 hours.

  • The MFC is the lowest concentration from which no fungal growth occurs on the PDA plate.

Mycelial Growth Inhibition Assay (Agar Dilution Method)
  • Preparation of amended media:

    • Prepare sterile molten PDA and cool it to approximately 45-50°C.

    • Add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

  • Inoculation:

    • Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus.

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

Visualization of Workflows and Putative Mechanisms

Experimental Workflow for Antifungal Activity Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_output Output Pallidol_Stock Prepare this compound Stock (in DMSO) Broth_Dilution Broth Microdilution Assay (96-well plate) Pallidol_Stock->Broth_Dilution Agar_Dilution Agar Dilution Assay (Amended PDA plates) Pallidol_Stock->Agar_Dilution Fungal_Culture Prepare Fungal Inoculum (Spores or Mycelia) Fungal_Culture->Broth_Dilution Fungal_Culture->Agar_Dilution MIC Determine MIC Broth_Dilution->MIC Inhibition Calculate Mycelial Growth Inhibition (%) Agar_Dilution->Inhibition MFC Determine MFC MIC->MFC Data_Table Summarize Data in Tables MIC->Data_Table MFC->Data_Table Inhibition->Data_Table

Caption: Workflow for in vitro antifungal activity testing of this compound.

Putative Antifungal Mechanism of Action of this compound

While the precise mechanism of this compound's antifungal activity is yet to be fully elucidated, stilbenoids are known to interfere with cellular processes in fungi. A plausible hypothesis is the disruption of the fungal cell wall or cell membrane integrity. The cell wall integrity (CWI) pathway is a critical signaling cascade for fungal survival and response to stress.

Putative_Mechanism_of_Action This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Disruption? CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway This compound->CWI_Pathway Inhibition? Cell_Lysis Cell Lysis and Growth Inhibition This compound->Cell_Lysis Cell_Wall Fungal Cell Wall Glucan_Synthase β-(1,3)-Glucan Synthase CWI_Pathway->Glucan_Synthase Activation CWI_Pathway->Cell_Lysis Prevents Glucan_Synthase->Cell_Wall Synthesis of β-(1,3)-glucan

Caption: Putative mechanism of this compound targeting the fungal cell wall integrity pathway.

References

Application Notes and Protocols: Pallidol as a Selective Singlet Oxygen Quencher

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for characterizing Pallidol as a selective singlet oxygen (¹O₂) quencher. The protocols are designed to be adaptable for research and drug development applications.

Introduction

This compound, a resveratrol dimer found in natural sources like red wine, has been identified as a potent and selective quencher of singlet oxygen, a highly reactive oxygen species implicated in various pathological conditions.[1][2] Unlike many antioxidants that scavenge a broad range of reactive oxygen species (ROS), this compound exhibits a remarkable specificity for ¹O₂, making it a valuable tool for studying ¹O₂-mediated biological processes and a potential therapeutic agent for diseases driven by singlet oxygen stress.[1][2] This document outlines the experimental protocols to assess and quantify the ¹O₂ quenching activity of this compound.

Data Presentation

The following table summarizes the singlet oxygen quenching rate constants for this compound in comparison to other known antioxidants. This data is crucial for evaluating its relative efficacy.

CompoundQuenching Rate Constant (kQ) (M⁻¹s⁻¹)Reference Compound(s)
This compound 1.71 x 10¹⁰ N/A
Quercetin(1.21 - 5.12) x 10⁸Flavonoids
Myricetin(1.21 - 5.12) x 10⁸Flavonoids
Rutin(1.21 - 5.12) x 10⁸Flavonoids
Caffeic Acid4 x 10⁷ (in D₂O)Hydroxycinnamic Acids
α-Tocopherol~1.5 x 10⁸Vitamin E
β-Carotene~1.4 x 10¹⁰Carotenoid

Note: The rate constants can vary depending on the solvent and experimental conditions.

Experimental Protocols

The primary method for determining the selective singlet oxygen quenching activity of this compound is Electron Paramagnetic Resonance (EPR) spin-trapping. This technique allows for the specific detection and quantification of ¹O₂.

Protocol 1: Singlet Oxygen Quenching Assay using EPR Spin-Trapping

This protocol is based on the methodology described by He et al. (2009), who first reported the selective ¹O₂ quenching by this compound.[1][2]

Objective: To determine the rate constant of singlet oxygen quenching by this compound.

Materials:

  • This compound

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Spin trap: 2,2,6,6-tetramethylpiperidine (TEMP)

  • Solvent (e.g., ethanol, aqueous buffer)

  • EPR spectrometer

  • Light source for photosensitizer excitation (e.g., Xenon lamp with appropriate filters)

  • Quartz capillaries for EPR measurements

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of the photosensitizer (e.g., Rose Bengal at 10 µM in the chosen solvent).

    • Prepare a stock solution of the spin trap, TEMP (e.g., 50 mM in the chosen solvent).

  • Reaction Mixture:

    • In a quartz EPR tube or a suitable reaction vessel, mix the photosensitizer solution with the TEMP solution.

    • Add varying concentrations of the this compound stock solution to different reaction mixtures. Include a control sample without this compound.

    • The final volume of the reaction mixture should be consistent across all samples.

  • Singlet Oxygen Generation and Trapping:

    • Place the reaction mixture in the cavity of the EPR spectrometer.

    • Irradiate the sample with the light source to excite the photosensitizer and generate ¹O₂. The irradiation time should be standardized (e.g., 60 seconds).

    • Singlet oxygen reacts with the spin trap TEMP to form a stable nitroxide radical, TEMPO, which is EPR-active.

  • EPR Measurement:

    • Record the EPR spectrum of the TEMPO radical. The characteristic triplet signal of TEMPO confirms the presence of ¹O₂.

    • The intensity of the TEMPO signal is proportional to the amount of ¹O₂ trapped.

  • Data Analysis:

    • Measure the intensity of the TEMPO signal for each concentration of this compound and the control.

    • The quenching of ¹O₂ by this compound will result in a decrease in the TEMPO signal intensity.

    • The rate constant (kQ) for the quenching reaction can be determined using the Stern-Volmer equation: I₀ / I = 1 + kQ * τ * [Q] Where:

      • I₀ is the TEMPO signal intensity in the absence of this compound.

      • I is the TEMPO signal intensity in the presence of this compound.

      • kQ is the bimolecular quenching rate constant.

      • τ is the lifetime of singlet oxygen in the solvent.

      • [Q] is the concentration of this compound.

Expected Results: A dose-dependent decrease in the EPR signal of TEMPO will be observed with increasing concentrations of this compound, confirming its ¹O₂ quenching activity. The high calculated kQ value will indicate its potency.

Mandatory Visualizations

Diagram 1: Experimental Workflow for EPR Spin-Trapping

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Setup cluster_generation Singlet Oxygen Generation & Trapping cluster_measurement EPR Measurement & Analysis prep_this compound Prepare this compound Stock Solution mix Mix Photosensitizer, TEMP, and this compound prep_this compound->mix prep_sensitizer Prepare Photosensitizer Stock Solution prep_sensitizer->mix prep_temp Prepare TEMP Stock Solution prep_temp->mix irradiate Irradiate Sample (Light Source) mix->irradiate trap ¹O₂ reacts with TEMP to form TEMPO irradiate->trap ¹O₂ Generation epr Record EPR Spectrum of TEMPO trap->epr analyze Analyze Signal Intensity & Calculate kQ epr->analyze

Caption: Workflow for determining this compound's singlet oxygen quenching activity using EPR spin-trapping.

Diagram 2: Proposed Signaling Pathway Modulation by this compound

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its selective ¹O₂ quenching activity suggests a potential role in mitigating cellular damage initiated by this reactive species. The following diagram illustrates a hypothetical pathway based on the known effects of ¹O₂ and the established anti-inflammatory and anti-apoptotic properties of the related compound, resveratrol.

signaling_pathway cluster_stress Cellular Stress cluster_ros Reactive Oxygen Species cluster_this compound Intervention cluster_damage Cellular Damage & Signaling stress Oxidative Stress (e.g., UV radiation, Photosensitizers) singlet_oxygen Singlet Oxygen (¹O₂) stress->singlet_oxygen lipid_peroxidation Lipid Peroxidation singlet_oxygen->lipid_peroxidation protein_oxidation Protein Oxidation singlet_oxygen->protein_oxidation dna_damage DNA Damage singlet_oxygen->dna_damage This compound This compound This compound->singlet_oxygen Quenches nf_kb NF-κB Activation lipid_peroxidation->nf_kb apoptosis Apoptosis dna_damage->apoptosis nf_kb->apoptosis pro-inflammatory cytokines

Caption: Proposed mechanism of this compound's protective effects via selective singlet oxygen quenching.

Conclusion

The provided protocols and data underscore the significance of this compound as a selective singlet oxygen quencher. Its high rate constant and specificity make it a valuable molecular probe for investigating the roles of singlet oxygen in biological systems. Furthermore, its potential to mitigate ¹O₂-induced cellular damage warrants further investigation for its therapeutic applications in a range of disorders, from skin photodamage to inflammatory diseases and certain cancers. Researchers are encouraged to adapt these protocols to their specific experimental needs to further explore the promising biological activities of this compound.

References

Application of Pallidol in cancer research cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Pallidol in Cancer Research

Introduction

This compound, a resveratrol dimer, has been identified as a phytochemical with potential anticancer properties. As a member of the stilbenoid family, it shares structural similarities with resveratrol, a compound extensively studied for its anti-tumor effects. Research suggests that this compound may inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent. These application notes provide an overview of the current understanding of this compound's effects on cancer cells and offer detailed protocols for researchers to investigate its mechanism of action. Due to the limited number of studies specifically focused on this compound, some methodologies and potential mechanisms are extrapolated from research on the parent compound, resveratrol, and other related polyphenols.

Mechanism of Action (Hypothesized)

Based on studies of resveratrol and other stilbenoids, this compound is hypothesized to exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells by modulating key signaling pathways. This could involve the activation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2][3]

  • Cell Cycle Arrest: The compound might halt the proliferation of cancer cells by inducing cell cycle arrest, potentially at the G0/G1 or G2/M phases.[4][5][6][7] This is often achieved by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[5][7]

  • Inhibition of Pro-Survival Signaling Pathways: this compound may interfere with critical signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.[8][9][10][11] Inhibition of these pathways can suppress proliferation and enhance apoptosis.

Data Presentation: Cytotoxicity of this compound

Published research has indicated the inhibitory activity of this compound against several human cancer cell lines. While specific IC50 values are not widely reported, the compound has demonstrated efficacy in the following cell types.

Table 1: Documented Anticancer Activity of this compound

Cell Line Cancer Type Observed Effect Reference
HCT116 Colorectal Carcinoma Inhibitory activity on cell growth [12]
HT-29 Colorectal Carcinoma Inhibitory activity on cell growth [12]
Caco-2 Colorectal Carcinoma Inhibitory activity on cell growth [12]
HT-144 Melanoma Inhibitory activity on cell growth [12]

| SKMEL-28 | Melanoma | Inhibitory activity on cell growth |[12] |

Table 2: Example IC50 Values for a Hypothetical Compound in Various Cancer Cell Lines This table is a template to illustrate how quantitative data for this compound could be presented once available.

Cell LineCancer TypeCompoundExposure Time (h)IC50 (µM)
HCT116Colorectal CarcinomaThis compound48e.g., 15.5
HT-144MelanomaThis compound48e.g., 22.1
PC-3Prostate CancerThis compound48e.g., 18.9
HepG2Hepatocellular CarcinomaThis compound48e.g., 25.3
HCECNormal Colon EpithelialThis compound48e.g., >100

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.[13][14][15]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13][16]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases and members of the Bcl-2 family, following treatment with this compound.[17]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin. An increase in cleaved Caspase-3 or the Bax/Bcl-2 ratio suggests the induction of apoptosis.[18]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for studying this compound and the hypothesized signaling pathways it may modulate in cancer cells.

G cluster_workflow Experimental Workflow for this compound Evaluation start Select Cancer Cell Lines mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) apoptosis->pathway cell_cycle->pathway conclusion Elucidate Mechanism of Action pathway->conclusion

Caption: General workflow for investigating the anticancer effects of this compound.

G This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt bad Bad akt->bad Inactivates bcl2 Bcl-2 (Anti-apoptotic) bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway by this compound.

G This compound This compound ras_raf Ras/Raf This compound->ras_raf mek MEK ras_raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothesized inhibition of the MAPK/ERK proliferation pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pallidol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols to enhance the yield of Pallidol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a resveratrol dimer, a type of stilbenoid.[1][2] Stilbenoids are a class of phenolic compounds known for their diverse biological activities, making them of great interest to the pharmaceutical and cosmetic industries.[3] this compound is formed through the dimerization of two resveratrol units.[1]

Q2: What are the primary natural sources of this compound?

A2: this compound is found in plants belonging to the Vitaceae family.[2] It has been isolated from species such as Cissus pallida and various parts of the grapevine (Vitis vinifera), including grape canes, which are a significant byproduct of viticulture.[4][5][6]

Q3: What are the most critical factors influencing the yield of this compound during extraction?

A3: The final yield is influenced by a combination of factors:

  • Plant Material: The quality, geographical origin, season of harvest, and pre-treatment (drying and grinding) of the plant material can cause significant variations in yield.[3][7]

  • Solvent Choice: The polarity of the solvent is crucial. Alcohols like ethanol and methanol, often in aqueous mixtures (e.g., 60-80% ethanol), are highly effective for extracting stilbenoids.[4][8][9]

  • Extraction Technique: Advanced methods like ultrasound or microwave-assisted extraction are generally more efficient than conventional methods like maceration or Soxhlet extraction.[10][11]

  • Temperature and Time: Higher temperatures can improve extraction kinetics but may also lead to the degradation of thermosensitive compounds like this compound.[7] Extraction time must be optimized to ensure complete extraction without unnecessary energy consumption or compound degradation.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Q: My this compound yield is consistently low. What are the likely causes and solutions?

A: Low yield is a common problem that can stem from multiple stages of the process.[12] Consider the following:

  • Inadequate Sample Preparation: If the plant material is not properly dried and ground, the solvent cannot efficiently penetrate the cellular structures.[7]

    • Solution: Ensure the plant material is thoroughly dried to a constant weight and ground to a fine, uniform powder. This increases the surface area for solvent interaction.

  • Suboptimal Solvent Selection: The solvent may not be ideal for this compound's polarity.

    • Solution: this compound is a polyphenol. Start with a polar solvent like an ethanol/water or methanol/water mixture. Systematically test different ratios (e.g., 50%, 70%, 95% ethanol in water) to find the optimal composition for your specific plant matrix.[8] Adding a small amount of acid (e.g., 0.1%) can sometimes improve the extraction of phenolic compounds.[13]

  • Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.

    • Solution: For maceration, extend the extraction time and consider performing multiple extraction cycles (e.g., 3x) with fresh solvent, combining the extracts later. For all methods, ensure the solvent volume is sufficient to fully submerge and saturate the plant material.[14]

  • Compound Degradation: Stilbenoids can be sensitive to heat, light, and pH changes.

    • Solution: If using heat-based methods (like Soxhlet), check if a lower temperature or a non-thermal method like Ultrasound-Assisted Extraction (UAE) improves yield.[7] Conduct extractions in amber glassware to protect against photodegradation.

Q: How can I reduce the co-extraction of impurities like chlorophylls and lipids?

A: High levels of impurities complicate downstream purification.

  • Sequential Extraction: Perform a pre-extraction step with a non-polar solvent like hexane. This will remove lipids and other non-polar compounds without dissolving the more polar this compound.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the crude extract. By choosing the appropriate stationary and mobile phases, you can selectively retain the this compound while washing away impurities, or vice-versa.[7]

Q: I'm losing the target compound during the workup and purification steps. What are the common pitfalls?

A: Significant product loss can occur post-extraction.[12][15]

  • Poor Phase Separation: During liquid-liquid extraction, incomplete separation of aqueous and organic layers can lead to product loss.[16]

    • Solution: Allow sufficient time for layers to separate fully. If emulsions form, try adding brine (saturated NaCl solution) or using a centrifuge to break them. Always check the aqueous layer for your product before discarding it.[12]

  • Adsorption on Filtration Media: Highly polar compounds can adsorb onto filtration agents like celite or even filter paper.

    • Solution: After filtration, rinse the filtration media and apparatus thoroughly with fresh extraction solvent (at least 3 times) to recover any adsorbed compound.[15]

  • Volatility/Degradation during Solvent Evaporation: Using excessive heat on a rotary evaporator can degrade the product.

    • Solution: Evaporate solvents under reduced pressure at a moderate temperature (e.g., < 40°C). If the compound is particularly sensitive, consider alternative concentration methods like freeze-drying (lyophilization).

Data & Performance Metrics

Quantitative data from literature helps in selecting an appropriate extraction strategy.

Table 1: Comparison of Conventional vs. Advanced Extraction Techniques for Phenolic Compounds

Technique Typical Time Solvent Usage Energy Consumption Relative Yield Improvement Reference(s)
Maceration 24 - 72 hours High Low Baseline [7]
Soxhlet Extraction 6 - 24 hours Moderate High Variable [10]
Ultrasound-Assisted (UAE) 15 - 60 minutes Low Low Up to 36% [10]

| Microwave-Assisted (MAE) | 5 - 30 minutes | Low | Moderate | Up to 35% |[10][17] |

Table 2: Effect of Solvent Composition on Stilbenoid Yield from Grape Cane

Solvent (Ethanol:Water, v/v) Total Stilbenoid Yield (mg/kg dry weight) Reference
100:0 Lower than aqueous mixtures [8]
80:20 ~4374 [8]
60:40 ~4082 [8]
40:60 ~1437 [8]
20:80 ~517 [8]

| 0:100 (Water only) | ~87 |[8] |

Experimental Protocols

Protocol 1: Optimized Maceration for this compound Extraction

This protocol describes a standard solid-liquid extraction suitable for initial lab-scale investigations.

  • Preparation: Weigh 10 g of finely powdered, dried plant material (e.g., Cissus pallida leaves).

  • Extraction: Place the powder in a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (v/v). Seal the flask with paraffin film to prevent evaporation.

  • Maceration: Place the flask on an orbital shaker and agitate at 150 rpm for 24 hours at room temperature, protected from direct light.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel. Wash the residue on the filter paper with two additional 25 mL portions of 70% ethanol to recover remaining extract.

  • Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C for further purification and analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This advanced protocol enhances extraction efficiency and significantly reduces time.[13]

  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the powder in a 250 mL beaker. Add 100 mL of 70% ethanol (v/v).

  • Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 45°C. Sonicate for 30 minutes.

  • Filtration: Immediately after sonication, filter the mixture as described in Protocol 1 (Step 4).

  • Concentration & Storage: Concentrate and store the extract as described in Protocol 1 (Steps 5-6).

Visualized Pathways and Workflows

Diagram 1: General Workflow for this compound Extraction and Purification

This diagram outlines the key stages from raw plant material to a purified compound.

G General Workflow for this compound Extraction cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_final 4. Analysis & Final Product p1 Plant Material (e.g., Cissus sp.) p2 Drying & Grinding p1->p2 e1 Solid-Liquid Extraction (e.g., UAE, Maceration) p2->e1 e2 Filtration e1->e2 e3 Solvent Evaporation e2->e3 u1 Crude Extract e3->u1 u2 Optional: Defatting (Hexane Wash) u1->u2 u3 Chromatography (e.g., Column, Prep-HPLC) u2->u3 f1 Purified this compound u3->f1 f2 Analysis (HPLC, NMR, MS) f1->f2

Caption: A flowchart of the this compound extraction and purification process.

Diagram 2: Simplified Biosynthesis Pathway of this compound

This diagram shows the metabolic origin of this compound from the precursor Phenylalanine.

G Simplified Biosynthesis Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis phe Phenylalanine cin Cinnamic Acid phe->cin PAL cou p-Coumaric Acid cin->cou C4H coa p-Coumaroyl-CoA cou->coa 4CL res Resveratrol sts_node coa->sts_node mal 3x Malonyl-CoA mal->sts_node pal This compound res->pal Peroxidase/ Laccase sts_node->res STS

References

Technical Support Center: Stereoselective Synthesis of Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of the resveratrol dimer, Pallidol. The guidance is based on established biomimetic synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial oxidative dimerization step results in a complex mixture of products with low yield of the desired bis-quinone methide intermediate. What's going wrong?

A1: This is a common issue often stemming from oxidant choice and reaction conditions. Early biomimetic approaches often resulted in low yields and complex product mixtures.

  • Troubleshooting:

    • Oxidant Choice: Avoid harsh or non-selective oxidants. A highly efficient and scalable method utilizes a combination of a strong base and a mild oxidant. The use of potassium hexamethyldisilazide (KHMDS) to form the phenoxide, followed by oxidation with ferrocenium hexafluorophosphate (FeCp₂PF₆), has been shown to provide the desired bis-quinone methide intermediate in high yield (>95%).[1]

    • Protecting Groups: Ensure your resveratrol monomer is appropriately protected. The use of benzyl ethers on the phenolic hydroxyl groups and tert-butyl groups on the aromatic rings can temper the redox potential, prevent undesired oligomerization, and improve solubility in nonpolar solvents, which is critical for selectivity.[2]

    • Atmosphere: While some aerobic oxidations can work on a small scale, they often show poor reproducibility upon scale-up. The KHMDS/FeCp₂PF₆ system provides more reliable results.[1]

Q2: The Friedel-Crafts cyclization step to form the protected this compound core is giving a low yield (~40-45%), with a major byproduct making up almost half of the material. How can I improve the yield of the desired product?

A2: This is the most critical stereochemical challenge in the synthesis. The initial dimerization produces an inseparable mixture of meso and dl diastereomers of the bis-quinone methide intermediate.[1] Only the dl diastereomer can proceed to form the desired bicyclo[3.3.0]octane core of this compound.

  • Understanding the Problem:

    • Productive Pathway (dl diastereomer): The dl (C₂-symmetric) diastereomer has the correct relative configuration to undergo two sequential intramolecular Friedel-Crafts cyclizations to form the desired fused five-membered ring system.[3][4]

    • Unproductive Pathway (meso diastereomer): The meso diastereomer undergoes the first cyclization successfully. However, the resulting intermediate has an anti,anti-configuration. A second cyclization from this intermediate would require the formation of a highly strained and thermodynamically unfavorable trans-fused bicyclo[3.3.0]octane ring. This reaction does not proceed, and the single-cyclized product is isolated as the major byproduct.[3][4]

  • Troubleshooting/Strategy:

    • Acceptance of Diastereomeric Mixture: Currently, there is no widely adopted method to control the initial diastereoselectivity of the oxidative dimerization. The most successful strategies proceed with the diastereomeric mixture and separate the desired product after the cyclization step.

    • Optimizing Cyclization: Use a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at low temperatures (e.g., -78 °C) in a dilute solution to promote the cyclization. This helps minimize side reactions and potential oligomerization.[1]

    • Separation: The desired protected this compound and the single-cyclized byproduct are separable by standard column chromatography. The reported yield of ~43% for the desired product is typical for this step, reflecting the initial ratio of diastereomers.[1]

Q3: Can I avoid the formation of the meso diastereomer altogether?

A3: As of current literature, the oxidative dimerization of common resveratrol precursors leads to a nearly 1:1 mixture of meso and dl diastereomers, which are typically inseparable. The key insight of modern scalable syntheses is not in preventing the formation of the meso isomer, but in understanding and managing its downstream reactivity, accepting that a significant portion of the material will be diverted to the single-cyclized byproduct.[1][4] Future research may uncover catalytic asymmetric methods to favor the formation of the dl isomer, but for now, separation after the divergent cyclization step is the standard procedure.

Quantitative Data Summary

The following table summarizes typical yields for the key stereochemistry-defining steps in a scalable biomimetic synthesis of this compound, as reported by Stephenson and coworkers.

StepReactants/ReagentsProductYieldNotes
Oxidative Dimerization Protected Resveratrol (4b), KHMDS, FeCp₂PF₆Bis-quinone methide intermediate (5/5')>95%Produces an inseparable ~1:1 mixture of meso and dl diastereomers.
Friedel-Crafts Cyclization Diastereomeric mixture (5/5'), BF₃·OEt₂Protected this compound derivative (7a)43%The major byproduct (45%) is the single-cyclized product (6) derived from the meso diastereomer.
Deprotection Protected this compound (7a), H₂, Pd/C; then AlCl₃This compound (2)76%Two-step deprotection sequence (hydrogenolysis and retro-Friedel-Crafts).

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should consult the primary source (Angew. Chem. Int. Ed. 2015, 54, 3754) and its supporting information for precise, scale-dependent details.

Protocol 1: Oxidative Dimerization of Protected Resveratrol (4b)

  • Preparation: Dissolve the benzyl- and tert-butyl-protected resveratrol derivative (4b) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0 °C. Add potassium hexamethyldisilazide (KHMDS, 1.05 equivalents) dropwise to form the corresponding phenoxide.

  • Oxidation: Add a solution of ferrocenium hexafluorophosphate (FeCp₂PF₆, 1.05 equivalents) in THF to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for approximately 30 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude product is the diastereomeric mixture of bis-quinone methides (5/5'). It is typically used in the next step without further purification.

Protocol 2: Diastereoselective Friedel-Crafts Cyclization

  • Preparation: Prepare a dilute solution of the crude bis-quinone methide mixture (5/5') in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 2.0 equivalents) to the stirred solution.

  • Reaction: Maintain the reaction at -78 °C for approximately 40 minutes, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to separate the desired protected this compound derivative (7a, yield ~43%) from the single-cyclized byproduct (6, yield ~45%).

Visualized Workflows and Pathways

Diagram 1: Overall Synthetic Workflow for this compound

G cluster_0 Key Synthetic Steps A Protected Resveratrol B Bis-quinone Methide (meso/dl mixture) A->B Oxidative Dimerization (KHMDS, FeCp₂PF₆) C Protected this compound B->C Friedel-Crafts Cyclization (BF₃·OEt₂) D This compound C->D Deprotection G cluster_dl Productive Pathway cluster_meso Unproductive Pathway start Bis-quinone Methide (Inseparable meso/dl Mixture) dl_isomer dl-Diastereomer start->dl_isomer ~50% meso_isomer meso-Diastereomer start->meso_isomer ~50% first_cycl First Cyclization dl_isomer->first_cycl second_cycl Second Cyclization first_cycl->second_cycl pallidol_core Protected this compound Core (bicyclo[3.3.0]octane) second_cycl->pallidol_core meso_first_cycl First Cyclization meso_isomer->meso_first_cycl meso_intermediate anti,anti-Intermediate meso_first_cycl->meso_intermediate dead_end NO Second Cyclization (Steric Hindrance) meso_intermediate->dead_end byproduct Single-Cyclized Byproduct meso_intermediate->byproduct

References

Technical Support Center: Overcoming Low Aqueous Solubility of Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Pallidol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water low?

This compound is a tetracyclic stilbenoid and a dimer of resveratrol, possessing antioxidant and antifungal properties.[1] Its low aqueous solubility is attributed to its chemical structure, which is largely non-polar. This compound is classified as practically insoluble in water.

Q2: What are the common challenges encountered when working with this compound in aqueous solutions?

The primary challenge is achieving a sufficient concentration of this compound in aqueous buffers for in vitro assays and other experiments. This can lead to issues such as precipitation of the compound, inaccurate concentration measurements, and reduced biological activity.

Q3: What are the recommended initial steps for dissolving this compound?

For initial attempts, it is advisable to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. This is a common technique for poorly soluble compounds.

Q4: Can I use DMSO to dissolve this compound? What are the potential drawbacks?

Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like resveratrol and its derivatives. However, it is crucial to use the lowest possible concentration of DMSO in your final solution, as it can have physiological effects on cells and interfere with certain assays.

Q5: Are there alternatives to DMSO for dissolving this compound?

Yes, other organic solvents such as ethanol and dimethylformamide (DMF) can also be used to prepare a stock solution of this compound before further dilution in aqueous media. The solubility of the related compound, trans-resveratrol, is approximately 50 mg/mL in ethanol and 100 mg/mL in DMF.[2]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution after dilution in aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final buffer.1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in small increments, being mindful of its potential effects on your experiment. 2. Decrease the final concentration of this compound. 3. Consider using a different solubilization technique, such as cyclodextrin encapsulation or nanoparticle formulation.
Inconsistent results in biological assays. Incomplete dissolution or precipitation of this compound leading to inaccurate effective concentrations. Degradation of this compound in the experimental medium.1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Prepare fresh this compound solutions for each experiment. 3. Use a validated method (e.g., HPLC) to confirm the concentration of this compound in your final working solution.
Difficulty preparing a concentrated stock solution. This compound's inherent low solubility in the chosen solvent.1. Try a different organic solvent. For example, if ethanol is not effective, consider DMSO or DMF which have higher reported solubility for the parent compound, resveratrol. 2. Gently warm the solution while dissolving. However, be cautious as heat can degrade polyphenolic compounds.

Quantitative Data: Solubility of Resveratrol (this compound Monomer)

As a dimer of resveratrol, the solubility characteristics of resveratrol can provide a useful reference for this compound. The following table summarizes the solubility of trans-resveratrol in various solvents.

Solvent Solubility (mg/mL) Reference
Water~ 0.05[3]
Phosphate Buffered Saline (PBS), pH 7.2~ 0.1[2]
Ethanol~ 50[2]
Dimethyl Sulfoxide (DMSO)~ 50[2]
Dimethylformamide (DMF)~ 100[2]
Polyethylene Glycol 400 (PEG 400)~ 374[3]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.

Protocol 1: Solubilization using a Co-solvent (DMSO or Ethanol)

This is the most straightforward method for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Ethanol (200 proof), sterile-filtered

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of the chosen co-solvent (DMSO or ethanol) to the this compound powder to create a concentrated stock solution. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: 454.47 g/mol ), dissolve 4.54 mg of this compound in 1 mL of the co-solvent.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • To prepare the final working solution, dilute the stock solution into the aqueous buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

  • The final concentration of the co-solvent should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological experiments.

Protocol 2: Encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio of this compound to HP-β-CD. A common starting point is a 1:1 or 1:2 molar ratio.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a validated analytical method such as HPLC-UV.

Protocol 3: Preparation of a this compound Nanosuspension

Nanosuspensions are colloidal dispersions of drug nanoparticles that can enhance the dissolution rate and saturation solubility.

Materials:

  • This compound powder

  • A suitable stabilizer (e.g., a non-ionic surfactant like Polysorbate 80 or a polymer like Hydroxypropyl Methylcellulose)

  • Deionized water

  • High-pressure homogenizer or a probe sonicator

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer or a probe sonicator. The specific parameters (pressure, number of cycles, sonication time, and amplitude) will need to be optimized for this compound.

  • The resulting nanosuspension should appear as a translucent or milky liquid.

  • Characterize the nanoparticle size and distribution using techniques like Dynamic Light Scattering (DLS).

Visualizations

Signaling Pathway

While the direct signaling pathways of this compound are not yet fully elucidated, as a dimer of resveratrol, it is likely to influence similar cellular processes. The following diagram illustrates a generalized signaling pathway that resveratrol is known to modulate, providing a potential framework for understanding this compound's mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cell Surface Receptor Cell Surface Receptor TGF-β Signaling TGF-β Signaling Cell Surface Receptor->TGF-β Signaling This compound This compound IKK IKK This compound->IKK Inhibits This compound->TGF-β Signaling Modulates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Promotes TGF-β Signaling->Gene Expression Regulates

Caption: Potential signaling pathways modulated by this compound, based on its parent compound, resveratrol.

Experimental Workflow

The following diagram outlines a logical workflow for selecting a suitable solubilization method for this compound.

G A Start: Low this compound Solubility B Try Co-solvent Method (DMSO/Ethanol) A->B C Is solubility sufficient and compatible with the assay? B->C D Proceed with Experiment C->D Yes E Try Cyclodextrin Encapsulation C->E No F Is solubility sufficient? E->F F->D Yes G Consider Nanoparticle Formulation F->G No H Characterize and Test Nanosuspension G->H H->D I Optimize Formulation H->I

Caption: Workflow for selecting a this compound solubilization method.

References

Pallidol Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pallidol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a resveratrol dimer, a naturally occurring polyphenol found in sources like red wine and certain plants.[1][2] It is recognized for its antioxidant and antifungal properties and is being investigated for its potential to regulate angiogenesis and cancer-related signaling pathways.[3] The stability of this compound in cell culture media is crucial because its degradation can lead to a loss of bioactivity, resulting in inaccurate and irreproducible experimental outcomes. Polyphenolic compounds can be unstable in aqueous solutions, and their stability is influenced by factors such as pH, temperature, and light exposure.[4]

Q2: What are the common signs of this compound instability or degradation in cell culture?

Signs of this compound instability in cell culture media can include:

  • Precipitation: this compound has poor aqueous solubility, which can lead to it precipitating out of solution, especially at higher concentrations.[5] This may appear as visible particles or a cloudy appearance in the media.

  • Color Change: While not specifically documented for this compound, some polyphenolic compounds can change color upon degradation or oxidation.

  • Loss of Biological Effect: The most critical indicator of instability is a diminished or inconsistent biological effect in your cellular assays over time.

Q3: How can I prepare a stable this compound stock solution?

Due to its limited water solubility, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[6] This stock solution can then be diluted to the final working concentration in the cell culture medium immediately before use. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound in your cell culture experiments:

  • Temperature: Higher temperatures can accelerate the degradation of chemical compounds.[7] Storing stock solutions at appropriate low temperatures (e.g., -20°C or -80°C) is recommended.

  • pH of the Medium: The pH of the cell culture medium can influence the chemical stability of polyphenols.[7]

  • Light Exposure: Many polyphenolic compounds are sensitive to light and can degrade upon exposure.[8] It is advisable to protect this compound solutions from light.

  • Presence of Oxidizing Agents: The composition of the cell culture medium, including the presence of components that can promote oxidation, may affect this compound's stability.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in cell culture.

Problem Possible Cause Recommended Solution
Visible precipitate in the cell culture medium after adding this compound. 1. Exceeded solubility limit of this compound in the aqueous medium.[5] 2. Interaction with components in the serum or medium, leading to precipitation. 3. Temperature shock causing the compound to fall out of solution.1. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure the final DMSO concentration is non-toxic to your cells. 2. Test the solubility of this compound in your specific basal medium without serum first. If precipitation occurs only with serum, consider using a lower serum concentration if your experiment allows. 3. Warm the medium to 37°C before adding the this compound stock solution. Vortex or sonicate briefly to aid dissolution, but be cautious of excessive heat.[6]
Inconsistent or no biological effect observed in experiments. 1. Degradation of this compound in the stock solution or in the culture medium over the course of the experiment. 2. Adsorption of this compound to plasticware.1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols section). 2. Consider using low-adhesion plasticware for your experiments.
Difficulty dissolving this compound powder. This compound has inherently low aqueous solubility.Do not attempt to dissolve this compound directly in aqueous solutions. Use an organic solvent such as DMSO or ethanol to prepare a concentrated stock solution first.[6]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound

  • HPLC-grade DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • A suitable HPLC column (e.g., C18)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

2. Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Spike the Cell Culture Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your desired final concentration. Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until HPLC analysis. The t=0 sample should be frozen immediately after preparation.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Analyze the supernatant by HPLC. The HPLC method should be developed to achieve a good separation of the this compound peak from any potential degradation products and media components.[9][10]

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at t=0.

    • Plot the percentage of remaining this compound against time.

    • From this plot, you can determine the half-life (t½) of this compound in your specific cell culture medium.

Data Presentation:

Summarize your quantitative stability data in a table similar to the one below.

Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100
2[Measured Concentration][%]
4[Measured Concentration][%]
8[Measured Concentration][%]
12[Measured Concentration][%]
24[Measured Concentration][%]
48[Measured Concentration][%]
72[Measured Concentration][%]

Signaling Pathways and Visualization

This compound, as a resveratrol dimer, is anticipated to modulate signaling pathways similar to resveratrol. Below are diagrams of key pathways potentially affected by this compound.

Experimental Workflow for Assessing this compound Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_media Spike Pre-warmed Cell Culture Media prep_stock->prep_media aliquot Aliquot for Each Time Point prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect & Freeze Samples (-80°C) incubate->collect At t = 0, 2, 4, 8... hrs hplc HPLC Analysis collect->hplc data Calculate % Remaining & Half-life hplc->data

Caption: Workflow for determining this compound stability in cell culture media.

PI3K/Akt Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibition? Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation mTOR->CellSurvival G This compound This compound Raf Raf This compound->Raf Inhibition? GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription G This compound This compound IKK IKK This compound->IKK Inhibition? Stimuli Inflammatory Stimuli (e.g., TNFα) Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Inflammatory Gene Transcription

References

Optimizing Pallidol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pallidol. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, addressing common challenges encountered during both biotechnological and chemical synthesis of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes:

  • Biotechnological Production: This method utilizes plant cell cultures, typically from Vitis labrusca, to produce this compound through the plant's natural metabolic pathways.[1]

  • Chemical Synthesis: This approach involves the biomimetic oxidative dimerization of resveratrol or its derivatives.[2][3]

Q2: What are the key factors influencing this compound yield in Vitis labrusca cell cultures?

A2: The yield of this compound in Vitis labrusca cell cultures is primarily influenced by the composition of the culture medium, the use of elicitors to stimulate secondary metabolite production, biomass density, and sucrose concentration.[4]

Q3: How can I control the regioselectivity of resveratrol dimerization to favor this compound formation in chemical synthesis?

A3: Controlling the regioselectivity of resveratrol dimerization is a critical challenge. Strategies to favor the desired 8-8' coupling to form this compound include the use of protecting groups on the resveratrol molecule and the careful selection of oxidants and reaction conditions.[2][5][6][7]

Q4: What are common side products in the chemical synthesis of this compound?

A4: A common side reaction is the formation of other resveratrol dimers and oligomers due to the multiple reactive sites on the resveratrol molecule.[8] Careful control of reaction conditions is necessary to minimize these byproducts.

Troubleshooting Guide

Biotechnological Synthesis (Vitis labrusca Cell Culture)
Problem Potential Cause Troubleshooting Steps
Low this compound Yield Suboptimal elicitor concentration.Optimize the concentration of methyl jasmonate (MeJA). Studies have shown that specific concentrations can significantly enhance stilbene production.[4]
Inappropriate biomass density at the time of elicitation.For given MeJA and sucrose concentrations, resveratrol and this compound yields were always higher for low biomass conditions. An optimal cell concentration at 5 g DW/L has been determined.[4]
High sucrose concentration.Research indicates that a lower sucrose concentration or even its absence at the time of elicitation can be beneficial for this compound production.[4]
Inefficient extraction of this compound from the culture.Employ efficient extraction methods such as accelerated solvent extraction with methanol to maximize the recovery of stilbenes from the cell culture.[9][10]
Poor Cell Growth Inadequate culture medium.Use established media for grapevine cells, such as Murashige and Skoog (MS) or Gamborg's B5 medium, supplemented with appropriate plant growth regulators.[1]
Contamination.Ensure sterile techniques are followed throughout the cell culture process.
Chemical Synthesis (Biomimetic Dimerization of Resveratrol)
Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Formation of multiple regioisomers during dimerization.Utilize resveratrol derivatives with protecting groups (e.g., tert-butyl) to direct the oxidative coupling towards the desired 8-8' linkage.[2][3]
Inefficient oxidative coupling.Experiment with different oxidizing agents. While various oxidants can be used, their choice can influence the regioselectivity and yield.
Complex product mixture complicating purification.Optimize reaction conditions (solvent, temperature, reaction time) to minimize the formation of side products.
Difficulty in Purification Co-elution of this compound with other resveratrol dimers.Employ advanced chromatographic techniques for purification. Due to the structural similarity of the dimers, a high-resolution separation method is crucial.
Incomplete Deprotection Harsh deprotection conditions leading to product degradation.Select deprotection methods that are effective for the specific protecting groups used and are mild enough to not affect the this compound structure. For example, a retro-Friedel-Crafts reaction can be used for the removal of tert-butyl groups.[8]
Incomplete removal of protecting groups.Monitor the deprotection reaction closely using analytical techniques like TLC or HPLC to ensure complete removal of the protecting groups.

Quantitative Data Summary

Table 1: Optimization of Elicitation Conditions for this compound Production in Vitis labrusca Cell Suspension

Biomass (g DW/L)Methyl Jasmonate (mM)Sucrose SupplementationThis compound Yield (mg/L)
5.60.7No124.9

Data from a study optimizing production in a 5 L bioreactor.[4]

Table 2: Overall Yields for Multi-Step Chemical Synthesis of this compound

Synthetic StrategyStarting MaterialNumber of StepsOverall Yield (%)
Biomimetic Oxidative DimerizationBenzyl protected resveratrol derivative626

This represents one of the more efficient reported syntheses to date.[8][11][12]

Experimental Protocols

Protocol 1: Establishment and Maintenance of Vitis labrusca Callus Culture for this compound Production
  • Explant Preparation: Sterilize leaf explants of Vitis labrusca (e.g., by washing with 70% ethanol followed by a sodium hypochlorite solution and sterile water).

  • Initiation of Callus Culture: Place the sterile explants on a solid basal medium such as Murashige and Skoog (MS) or Gamborg's B5 (B5) medium.[1] The medium should be supplemented with plant growth regulators like 2,4-dichlorophenoxyacetic acid (2,4-D), kinetin (K), and naphthaleneacetic acid (NAA).[1]

  • Incubation: Incubate the cultures in the dark at a controlled temperature (e.g., 24-26 °C).

  • Subculture: Subculture the developing calli onto fresh medium at regular intervals (e.g., every 28 days) to maintain cell viability and proliferation.[1]

  • Initiation of Suspension Culture: Transfer established callus to a liquid version of the same medium and place on an orbital shaker to initiate a cell suspension culture.

Protocol 2: Elicitation and Extraction of this compound from Vitis labrusca Cell Suspension Culture
  • Elicitation: To a growing cell suspension culture (e.g., at a density of 5.6 g DW/L), add a sterile solution of methyl jasmonate to a final concentration of 0.7 mM.[4]

  • Incubation Post-Elicitation: Continue the incubation of the cell culture for a period determined by optimization studies (e.g., 5 to 7 days after elicitation).[4]

  • Harvesting: Separate the cells from the culture medium by filtration.

  • Extraction: Extract the stilbenes, including this compound, from both the cells and the culture medium. A common method is to use 80% methanol for extraction from the cells, followed by ultrasonication and overnight incubation at 4°C in the dark.[13] For larger scale, accelerated solvent extraction can be employed.[9][10]

  • Analysis: Quantify the this compound content in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[1][14][15]

Protocol 3: Biomimetic Synthesis of this compound via Oxidative Dimerization of a Protected Resveratrol Derivative
  • Protection of Resveratrol: Protect the hydroxyl groups of resveratrol that you do not want to react. For example, tert-butyl groups can be introduced.

  • Oxidative Dimerization: Dissolve the protected resveratrol derivative in a suitable solvent (e.g., THF). Add an oxidizing agent (e.g., ferrocenium hexafluorophosphate) to initiate the dimerization. This step should be performed under optimized conditions (e.g., at 0°C for 30 minutes) to promote the formation of the desired bis-quinone methide intermediate.[8]

  • Cyclization: Treat the resulting mixture with a Lewis acid (e.g., BF₃·OEt₂) at low temperature (e.g., -78°C) to induce the intramolecular Friedel-Crafts cyclizations that form the bicyclo[3.3.0]octane core of this compound.[2][3][8]

  • Purification of Protected this compound: Purify the protected this compound derivative from the reaction mixture using column chromatography.

  • Deprotection: Remove the protecting groups to yield this compound. For example, tert-butyl groups can be removed via a retro-Friedel-Crafts reaction.[8]

  • Final Purification: Purify the final this compound product using appropriate chromatographic techniques.

Visualizations

Pallidol_Bioproduction_Workflow start Start: Vitis labrusca explant callus Callus Induction on Solid Medium start->callus suspension Suspension Culture Initiation callus->suspension elicitation Elicitation with Methyl Jasmonate suspension->elicitation harvest Harvest Cells and Medium elicitation->harvest extraction Extraction of Stilbenes harvest->extraction purification Purification of this compound extraction->purification end Final Product: this compound purification->end

Figure 1. Experimental workflow for the biotechnological production of this compound.

Pallidol_Chemical_Synthesis_Workflow start Start: Resveratrol protection Protection of Hydroxyl Groups start->protection dimerization Oxidative Dimerization protection->dimerization cyclization Intramolecular Cyclization dimerization->cyclization deprotection Deprotection cyclization->deprotection purification Purification of this compound deprotection->purification end Final Product: this compound purification->end

Figure 2. General workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield start Low this compound Yield q1 Biotechnological or Chemical Synthesis? start->q1 bio Biotechnological q1->bio Biotechnological chem Chemical q1->chem Chemical q_bio Check Elicitation Conditions bio->q_bio q_chem Check Dimerization Regioselectivity chem->q_chem sol_bio1 Optimize Methyl Jasmonate Concentration q_bio->sol_bio1 sol_bio2 Adjust Biomass Density q_bio->sol_bio2 sol_bio3 Reduce Sucrose Supplementation q_bio->sol_bio3 sol_chem1 Use Protected Resveratrol q_chem->sol_chem1 sol_chem2 Optimize Oxidant and Reaction Conditions q_chem->sol_chem2

Figure 3. Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Pallidol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Pallidol to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable.[1] As a phenolic compound, this compound's stability is temperature-dependent, with higher temperatures accelerating degradation.[2][3]

Q2: How does light affect the stability of this compound?

This compound, being a stilbenoid, is sensitive to light, particularly UV and fluorescent light.[1][4][5] Exposure to light can lead to isomerization (from trans to cis forms) and other photochemical degradation reactions. It is crucial to store this compound in a light-protected container, such as an amber vial, and to minimize its exposure to light during handling.

Q3: What is the optimal pH for storing this compound in solution?

While specific data for this compound is limited, its precursor, resveratrol, is most stable in acidic conditions (pH 1-7) and degrades rapidly in alkaline environments (pH > 7).[6] It is therefore recommended to maintain this compound solutions in a slightly acidic to neutral pH range to minimize degradation.

Q4: Can I store this compound in a standard laboratory freezer?

Yes, a standard laboratory freezer at -20°C is suitable for long-term storage of this compound, provided it is protected from light.[1]

Q5: What are the visible signs of this compound degradation?

Visible signs of degradation can include a change in the color or clarity of a this compound solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to follow proper storage guidelines and to analytically assess the purity of the compound if degradation is suspected.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in an experiment using stored this compound. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light protection). - Perform a purity analysis using HPLC to check for degradation products. - Use a fresh, properly stored stock of this compound for subsequent experiments.
Unexpected peaks appear in the HPLC chromatogram of a this compound sample. The sample has degraded, leading to the formation of new compounds.- Protect the sample from light during preparation and analysis. - Ensure the pH of the mobile phase and sample solvent is appropriate. - Compare the chromatogram with a reference standard of undegraded this compound.
A this compound solution has changed color. This may indicate oxidation or other chemical degradation. Phenolic compounds can be susceptible to oxidation.[5]- Discard the solution. - Prepare a fresh solution using a properly stored solid sample of this compound. - Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound to minimize oxidation.

Proposed Degradation Pathways of this compound

This compound, as a resveratrol dimer, is susceptible to degradation through several pathways, primarily driven by light, heat, and oxidative stress. The phenolic hydroxyl groups and the stilbene core are the most reactive sites.

Pallidol_Degradation This compound This compound Photoisomerization Photoisomerization (cis-Pallidol) This compound->Photoisomerization Light (UV, fluorescent) Oxidation Oxidative Degradation (Quinone-type structures) This compound->Oxidation Oxygen, Heat, Metal Ions Polymerization Polymerization Products This compound->Polymerization Heat, Oxidative Stress Cleavage Ring Cleavage Products Oxidation->Cleavage Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[7][8]

1. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable acid for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Hydrogen peroxide (30%)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the this compound solution (in a quartz cuvette) to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period (e.g., 24 hours).

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of acidified water and acetonitrile).

  • Use a UV detector at a wavelength appropriate for this compound and its potential degradation products. An MS detector is highly recommended for the identification of degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation in each condition.

  • Elucidate the structure of major degradation products using MS and other spectroscopic techniques if necessary.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock Acid Acid Hydrolysis PrepStock->Acid Base Base Hydrolysis PrepStock->Base Oxidation Oxidation PrepStock->Oxidation Thermal Thermal Stress PrepStock->Thermal Photo Photolytic Stress PrepStock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data End End Data->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Pallidol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pallidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies. Given the limited specific data on this compound, this guide leverages information on Resveratrol, a closely related stilbenoid and the monomeric precursor to this compound, as a predictive model. This approach is based on the structural and functional similarities between the two compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a naturally occurring dimer of resveratrol, found in sources like red wine and certain plants.[1] Like many polyphenolic compounds, this compound is expected to have low aqueous solubility and be susceptible to rapid metabolism, which significantly hinders its absorption and bioavailability when administered orally. This poor bioavailability can lead to low plasma concentrations and potentially limit its therapeutic efficacy in in vivo models.

Q2: What are the main challenges I might face when working with this compound in my experiments?

Researchers may encounter several challenges, including:

  • Poor Solubility: Difficulty in dissolving this compound in aqueous buffers for administration.

  • Chemical Instability: Degradation of the compound due to factors like pH, light, and temperature. For instance, its precursor resveratrol is known to be unstable at a pH above 6.8.[2]

  • Low and Variable Bioavailability: Inconsistent and low absorption from the gastrointestinal tract, leading to variability in experimental results.

  • Rapid Metabolism: Extensive first-pass metabolism in the gut and liver, leading to low systemic exposure to the parent compound.

Q3: What are the recommended routes of administration for this compound in animal studies?

The choice of administration route can significantly impact the bioavailability and therapeutic efficacy of this compound. While oral gavage is common for preclinical studies, its effectiveness for this compound may be limited by poor absorption. Alternative routes to consider include:

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, potentially leading to higher systemic exposure.

  • Intravenous (IV) Injection: Ensures 100% bioavailability, providing a direct measure of the compound's effect once in circulation.

  • Subcutaneous (SC) Injection: Offers a slower release profile compared to IV injection.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low plasma concentration of this compound after oral administration. Poor aqueous solubility and rapid metabolism.1. Formulation Enhancement: Utilize solubility-enhancing formulations such as solid dispersions or lipid-based delivery systems (nanoemulsions, liposomes). 2. Co-administration with Bioenhancers: Administer this compound with compounds that inhibit its metabolism. For example, piperine has been shown to enhance the bioavailability of resveratrol. 3. Alternative Administration Route: Consider intraperitoneal or intravenous injection to bypass first-pass metabolism.
High variability in experimental results between animals. Inconsistent absorption due to formulation issues or diet-related effects.1. Standardize Formulation: Ensure a consistent and well-characterized formulation is used for all animals. 2. Control Diet: Use a standardized diet for all experimental animals, as food components can affect the absorption of polyphenols. 3. Fasting: Administer the compound after a period of fasting to minimize food-drug interactions.
Degradation of this compound in the formulation. Instability of the compound at certain pH values or upon exposure to light.1. pH Optimization: Prepare formulations in a pH-stable buffer. Based on data for resveratrol, a slightly acidic pH may be preferable.[2] 2. Light Protection: Protect the formulation from light by using amber vials and minimizing exposure during preparation and administration. 3. Fresh Preparations: Prepare formulations fresh before each experiment to minimize degradation.

Data Presentation: Pharmacokinetic Parameters of Resveratrol (as a proxy for this compound)

The following table summarizes the pharmacokinetic parameters of resveratrol from a study in rats, which can serve as an estimate for this compound until specific data becomes available.

Parameter Intravenous (IV) Administration (10 mg/kg) Oral (PO) Administration (50 mg/kg)
Cmax (Maximum Plasma Concentration) Not Applicable~20 ng/mL
Tmax (Time to Cmax) Not Applicable~0.5 hours
AUC (Area Under the Curve) ~100 ngh/mL~30 ngh/mL
Bioavailability (%) 100%~20%

Data adapted from pharmacokinetic studies on resveratrol in rats.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Solid dispersions can enhance the dissolution rate and bioavailability of poorly soluble compounds.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

Method:

  • Accurately weigh this compound and PVP K30 in a 1:4 (w/w) ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried film and grind it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator, protected from light.

Protocol 2: Preparation of this compound-Loaded Nanoemulsion

Lipid-based nanoemulsions can improve the solubility and absorption of lipophilic compounds.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Lecithin

  • Polysorbate 80

  • Deionized water

  • High-pressure homogenizer

Method:

  • Oil Phase Preparation: Dissolve this compound in MCT oil by heating to 60°C with gentle stirring.

  • Aqueous Phase Preparation: Disperse lecithin and Polysorbate 80 in deionized water and heat to 60°C.

  • Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for 5-10 cycles at 15,000 psi.

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it at 4°C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Pallidol_Powder This compound Powder Solubility_Screening Solubility Screening Pallidol_Powder->Solubility_Screening Formulation_Selection Formulation Selection (e.g., Solid Dispersion, Nanoemulsion) Solubility_Screening->Formulation_Selection Animal_Dosing Animal Dosing (Oral, IP, IV) Formulation_Selection->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability_Determination Bioavailability_Determination PK_Analysis->Bioavailability_Determination Calculate Cmax, Tmax, AUC

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates NF_kB NF-κB ROS->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulates Cellular_Stress Cellular Stress Cellular_Stress->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GST) ARE->Antioxidant_Enzymes Induces expression of

Caption: Hypothetical signaling pathway for the antioxidant and anti-inflammatory effects of this compound.

References

Technical Support Center: Scalable Synthesis of Pallidol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Pallidol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scalable synthesis important for preclinical studies?

A1: this compound is a naturally occurring resveratrol dimer found in red wine and certain plants.[1][2] It exhibits antioxidant and antifungal properties and has been identified as a potent and selective singlet oxygen quencher, suggesting its potential as a pharmacological agent for diseases mediated by singlet oxygen.[1] However, the concentration of this compound in natural sources is extremely low, with an extraction rate of less than one in 100,000, making extraction for extensive studies impractical.[2] Therefore, a scalable synthesis is crucial to produce sufficient quantities for preclinical investigations into its therapeutic potential.

Q2: What are the primary methods for the scalable synthesis of this compound?

A2: Two main scalable methods have been reported:

  • Biomimetic Chemical Synthesis: This approach involves an efficient oxidative dimerization of a protected resveratrol derivative to form a stable quinone methide intermediate, which then undergoes further reactions to yield this compound. This method is noted for its high efficiency and scalability.[3]

  • Bioproduction via Cell Suspension Culture: This method utilizes cell suspensions of Vitis labrusca (a species of grape) elicited with methyl jasmonate to produce this compound. This biotechnological approach has been successfully scaled up to a 5-liter bioreactor.[4]

Q3: What are the reported yields and production titers for these scalable methods?

A3: The reported yields and titers vary between the chemical and biological synthesis routes. The biomimetic chemical synthesis is reported to produce this compound in a 26% overall yield over 6 steps.[3] The bioproduction method using Vitis labrusca cell suspension has achieved this compound concentrations of up to 900.5 mg/L in flask cultures with an adsorbent resin and 114 mg/L in a 5 L bioreactor.[4]

Q4: What are the main challenges encountered in the chemical synthesis of this compound?

A4: Early attempts at biomimetic synthesis often resulted in low yields and complex mixtures of products.[3] A key challenge is controlling the regioselectivity of the oxidative coupling of resveratrol to form the desired dimer. The development of strategies using protected resveratrol derivatives and specific reaction conditions has been crucial in overcoming these issues.[3]

Q5: What factors influence this compound production in Vitis labrusca cell cultures?

A5: The production of this compound in Vitis labrusca cell suspensions is influenced by several factors, including the concentration of the elicitor (methyl jasmonate), the biomass concentration at the time of elicitation, and the sucrose content in the culture medium.[4] The use of an adsorbent resin in the culture has also been shown to significantly increase the accumulation of this compound by shifting the metabolic pathway towards dimer formation.[4]

Troubleshooting Guides

Biomimetic Chemical Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of the desired dimer (this compound) Inefficient oxidative dimerization.- Ensure the starting resveratrol derivative is pure. - Optimize the oxidant and reaction conditions (temperature, solvent). - Consider using visible light photoredox catalysis for the generation of the phenoxyl radical.[3]
Poor regioselectivity during dimerization.- Employ a tert-butylated resveratrol derivative to direct the dimerization regioselectively.[3]
Degradation of intermediates.- The quinone methide intermediate should be handled under appropriate conditions to prevent degradation.
Difficult purification of this compound Presence of multiple diastereomers and oligomeric byproducts.- Optimize the Friedel–Crafts cyclization conditions (e.g., low temperature) to favor the desired diastereomer.[3] - Employ appropriate chromatographic techniques for separation.
Incomplete removal of protecting groups Harsh or inefficient deprotection conditions.- For tert-butyl groups, a retro-Friedel-Crafts reaction can be effective.[3] - For benzyl groups, hydrogenolysis is a standard method.[3]
Bioproduction in Vitis labrusca Cell Suspension
Issue Possible Cause Troubleshooting Steps
Low this compound titer Suboptimal elicitation conditions.- Optimize the concentration of methyl jasmonate. - Ensure the elicitor is added at the optimal cell growth phase.
Inadequate nutrient levels.- Adjust the initial sucrose concentration in the medium, as it interacts with biomass and elicitor concentrations.[4]
Product degradation or feedback inhibition.- Introduce an adsorbent resin into the culture medium to sequester this compound and potentially shift the equilibrium towards dimer production.[4]
Low cell viability after elicitation Elicitor toxicity.- Test a range of methyl jasmonate concentrations to find a balance between elicitation and cell viability.
Variability between batches Inconsistent cell culture conditions.- Standardize the inoculum size, growth medium composition, and physical parameters (temperature, agitation).
Genetic instability of the cell line.- Maintain a consistent cell line through proper subculturing techniques and periodic re-initiation from cryopreserved stocks.

Quantitative Data Summary

Table 1: Biomimetic Chemical Synthesis of this compound

Step Reaction Yield Reference
1-4Synthesis of Resveratrol Derivative (4b)Not specified in detail, part of overall[3]
5Oxidative DimerizationExcellent (not quantified)[3]
6Friedel–Crafts Cyclization43%[3]
7-8Deprotection (Hydrogenolysis & retro-Friedel-Crafts)76% (2 steps)[3]
Overall 6 Steps 26% [3]

Table 2: Bioproduction of this compound in Vitis labrusca Cell Suspension

Culture Condition Maximum this compound Concentration Reference
5 L Bioreactor114 mg/L[4]
Flask with 0.5 mM Methyl Jasmonate & 5 g Adsorbent Resin900.5 mg/L[4]

Experimental Protocols

Key Experiment 1: Biomimetic Synthesis of this compound

This protocol is a summary of the key steps described by Day et al.[3]

  • Synthesis of tert-butylated Resveratrol Derivative: Prepare the protected resveratrol starting material.

  • Oxidative Dimerization:

    • Subject the tert-butylated resveratrol derivative to oxidative conditions (e.g., using an appropriate oxidant or visible light photoredox catalysis) to generate a phenoxyl radical.

    • This radical undergoes dimerization to form a mixture of meso and dl diastereomers of the corresponding quinone methide.

  • Friedel–Crafts Cyclization:

    • Dissolve the mixture of diastereomers in a suitable solvent.

    • Add BF₃•OEt₂ at -78 °C to induce a Friedel–Crafts reaction, leading to the formation of the desired this compound derivative.

  • Deprotection:

    • Perform hydrogenolysis to remove benzyl protecting groups.

    • Subsequently, remove the tert-butyl groups via a retro-Friedel-Crafts reaction to yield the final product, this compound.

Key Experiment 2: Bioproduction of this compound

This protocol is based on the work of Tisserant et al. with Vitis labrusca cell suspensions.[4]

  • Cell Culture Maintenance:

    • Maintain Vitis labrusca cell suspensions in a suitable growth medium.

    • Subculture the cells regularly to ensure consistent growth.

  • Elicitation Procedure:

    • Grow the cell culture to the desired biomass concentration.

    • Prepare a stock solution of methyl jasmonate.

    • Add the methyl jasmonate solution to the cell culture to the desired final concentration (e.g., 0.5 mM).

    • If using an adsorbent resin, add it to the culture medium at the time of elicitation.

  • Incubation and Sampling:

    • Incubate the elicited culture under controlled conditions (temperature, light, agitation).

    • Collect samples at regular intervals to monitor this compound production.

  • Extraction and Analysis:

    • Separate the cells from the medium.

    • Extract this compound from the culture medium (and the adsorbent resin, if used) with a suitable organic solvent.

    • Analyze the this compound concentration using techniques such as LC-MS.

Visualizations

biomimetic_synthesis_workflow start tert-Butylated Resveratrol Derivative oxidation Oxidative Dimerization start->oxidation intermediate Quinone Methide (meso/dl mixture) oxidation->intermediate cyclization Friedel-Crafts Cyclization (BF3•OEt2, -78°C) intermediate->cyclization protected_this compound Protected This compound Derivative cyclization->protected_this compound deprotection Deprotection (Hydrogenolysis & retro-Friedel-Crafts) protected_this compound->deprotection This compound This compound deprotection->this compound bioproduction_workflow start Vitis labrusca Cell Suspension Culture elicitation Elicitation (Methyl Jasmonate) start->elicitation incubation Incubation with Adsorbent Resin elicitation->incubation extraction Extraction from Medium and Resin incubation->extraction analysis Purification and Analysis (LC-MS) extraction->analysis This compound This compound analysis->this compound

References

Validation & Comparative

Pallidol vs. Resveratrol: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polyphenolic compounds, both pallidol and resveratrol have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these molecules.

Quantitative Antioxidant Capacity

The antioxidant activities of this compound and resveratrol have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The available data from different in vitro antioxidant assays are summarized below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundAssay TypeTarget RadicalIC50 ValueReference
This compound Singlet Oxygen QuenchingSinglet Oxygen (¹O₂)14.5 µM[1]
This compound Hydroxyl Radical ScavengingHydroxyl Radical (•OH)Ineffective[1][2]
This compound Superoxide Anion ScavengingSuperoxide Anion (O₂⁻)Ineffective[1][2]
Resveratrol DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl (DPPH•)~10-40 µg/mL[3][4][5]
Resveratrol ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺)~2-10 µg/mL[4]

*Note: IC50 values for resveratrol can vary significantly based on the specific experimental setup, including solvent, pH, and incubation time. The ranges provided are indicative of values reported in the literature.

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, detailed protocols for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm. When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples/Controls DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of this compound/Resveratrol Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Principle: The ABTS radical cation is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.

Protocol:

  • Preparation of ABTS•⁺ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•⁺ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•⁺ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay.

Mechanistic Insights: The Nrf2 Signaling Pathway

The antioxidant effects of many polyphenols, including resveratrol, are not solely due to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways, such as the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain polyphenols, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's overall antioxidant defense capacity. While this pathway is well-documented for resveratrol, further research is needed to fully elucidate if this compound acts through a similar mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Activators cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS ROS ROS->Keap1_Nrf2 Induces dissociation Polyphenols Resveratrol Polyphenols->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Upregulates Antioxidant Enzymes, Reduces ROS

The Keap1-Nrf2 Antioxidant Response Pathway

Summary and Conclusion

The comparative analysis of this compound and resveratrol reveals distinct antioxidant profiles. This compound demonstrates high efficacy as a selective singlet oxygen quencher, a crucial reactive oxygen species in photo-oxidative stress. However, it appears to be ineffective against other common free radicals like the hydroxyl and superoxide anions.

In contrast, resveratrol exhibits a broader spectrum of antioxidant activity, effectively scavenging both DPPH and ABTS radicals. Furthermore, its ability to activate the Nrf2 signaling pathway suggests an indirect, and potentially more sustained, antioxidant effect by upregulating the endogenous antioxidant defense system.

References

A Comparative Analysis of the Bioactivity of Pallidol and Other Resveratrol Dimers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol, a well-studied stilbenoid, has garnered significant attention for its diverse pharmacological effects. However, its dimers, a class of compounds with more complex structures, are emerging as potent bioactive molecules with potentially enhanced therapeutic properties. This guide provides a comparative analysis of the bioactivity of Pallidol against other prominent resveratrol dimers, namely ε-viniferin, Gnetin H, and Suffruticosol B. The information is supported by experimental data to aid researchers in their exploration of these promising natural compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anticancer, and other key biological activities of this compound and its counterparts. This allows for a direct comparison of their potency under various experimental conditions.

Antioxidant Activity
CompoundAssayIC50 / EC50 (µM)Source
This compound Singlet Oxygen Quenching14.5[1]
Lipid Peroxidation Inhibition (EC50)8.1[2]
ε-viniferin DPPH Radical Scavenging80.12 ± 13.79[3]
FRAP28.81 ± 4.15[3]
NO Scavenging338.35 ± 89.47[3]
Gnetin H DPPH Radical Scavenging~24% scavenging at 12.5 µM[4]
Suffruticosol B MAO-B InhibitionNot specified[5][6][7][8][9]
Anticancer Activity
CompoundCell LineIC50 (µM)Source
This compound Not specifiedNot specified
ε-viniferin HepG2 (Hepatocellular Carcinoma)>200[10]
Hep3B (Hepatocellular Carcinoma)63[10]
Gnetin H B16 (Murine Melanoma)4[11][12]
T98G (Human Glioblastoma)8[11][12]
A549 (Lung Carcinoma)3.9[4]
MDA-MB-231 (Breast Carcinoma)3.09[4]
Suffruticosol D *A549 (Lung Carcinoma)9.93 - 15.84[13]
BT20 (Breast Carcinoma)9.93 - 15.84[13]
MCF-7 (Breast Carcinoma)9.93 - 15.84[13]
U2OS (Osteosarcoma)9.93 - 15.84[13]

*Data for Suffruticosol D, a closely related isomer of Suffruticosol B.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the ability of a compound to scavenge free radicals.

  • Reagent Preparation : A stock solution of DPPH in methanol is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Procedure : Different concentrations of the test compound are added to the DPPH working solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance is measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[11][13]

Singlet Oxygen Quenching Assay This assay measures the capacity of a compound to quench singlet oxygen, a highly reactive oxygen species.

  • Singlet Oxygen Generation : Singlet oxygen is generated via the photosensitization of a dye (e.g., Rose Bengal) upon exposure to light.

  • Detection : The decay of singlet oxygen is monitored by its near-infrared phosphorescence at 1270 nm using a sensitive detector.

  • Procedure : The test compound is added to the system, and the quenching effect on the singlet oxygen phosphorescence is measured.

  • Data Analysis : The rate constant for quenching is determined, and the IC50 value represents the concentration of the compound required to quench 50% of the singlet oxygen.[5][9][14][15]

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][3][16][17][18]

Signaling Pathways and Mechanisms of Action

The bioactivity of these resveratrol dimers is underpinned by their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by this compound, ε-viniferin, Gnetin H, and Suffruticosol B.

Pallidol_Nrf2_Pathway This compound This compound ROS Oxidative Stress (e.g., Singlet Oxygen) This compound->ROS quenches Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of Epsilon_Viniferin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines induces transcription E_Viniferin_Inflam ε-viniferin E_Viniferin_Inflam->IKK inhibits E_Viniferin_Antiox ε-viniferin PI3K PI3K E_Viniferin_Antiox->PI3K ERK_p38 ERK / p38 E_Viniferin_Antiox->ERK_p38 Akt Akt PI3K->Akt Nrf2_Antiox Nrf2 Akt->Nrf2_Antiox activates ERK_p38->Nrf2_Antiox activates HO1 HO-1 Nrf2_Antiox->HO1 induces expression Gnetin_H_Anticancer_Pathway Gnetin_H Gnetin_H Glycolysis Glycolysis Gnetin_H->Glycolysis inhibits NFkB_Gnetin NF-κB Gnetin_H->NFkB_Gnetin inhibits Apoptosis Apoptosis Gnetin_H->Apoptosis induces Cancer_Cell_Growth Cancer Cell Growth & Proliferation Glycolysis->Cancer_Cell_Growth NFkB_Gnetin->Cancer_Cell_Growth promotes Suffruticosol_B_Signaling cluster_osteogenesis Osteogenic Pathway cluster_neuroprotection Neuroprotective Pathway Suffruticosol_B_Osteo Suffruticosol B BMP2 BMP2 Suffruticosol_B_Osteo->BMP2 activates Smad Smad1/5/8 BMP2->Smad RUNX2 RUNX2 Smad->RUNX2 activates Osteoblast_Differentiation Osteoblast Differentiation & Bone Formation RUNX2->Osteoblast_Differentiation promotes Suffruticosol_B_Neuro Suffruticosol B MAO_B MAO-B Suffruticosol_B_Neuro->MAO_B inhibits GABA_production Excessive GABA Production MAO_B->GABA_production Neuronal_Inhibition Neuronal Inhibition GABA_production->Neuronal_Inhibition

References

Unveiling the Anticancer Potential of Pallidol: A Comparative Analysis with Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of Pallidol's anticancer effects, benchmarked against its well-studied precursor, Resveratrol, and standard chemotherapeutic agents.

Introduction

This compound, a resveratrol dimer, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines in vitro. As a naturally occurring polyphenol, it holds promise for the development of novel anticancer therapies. However, a significant gap exists in the scientific literature regarding its in vivo efficacy. This guide provides a comparative analysis of this compound's in vitro anticancer activities against the extensively studied in vivo anticancer effects of its parent compound, resveratrol. Furthermore, we benchmark resveratrol's performance against standard-of-care chemotherapy drugs in relevant preclinical models to offer a comprehensive perspective for future research and development of this compound.

Data Presentation: Comparative Efficacy

In Vitro Cytotoxicity of this compound

This compound has demonstrated notable cytotoxic effects on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal CarcinomaNot Specified[1]
HT-29Colorectal CarcinomaNot Specified[1]
Caco-2Colorectal CarcinomaNot Specified[1]
HT-144MelanomaNot Specified[1]
SKMEL-28MelanomaNot Specified[1]

Note: Specific IC50 values for this compound were not available in the reviewed literature, which highlights a critical area for future research. The available studies confirm its inhibitory activity on cell growth.[1]

In Vivo Anticancer Efficacy of Resveratrol

Resveratrol has been the subject of numerous in vivo studies, demonstrating its ability to inhibit tumor growth and induce apoptosis in various cancer models.

Cancer ModelAnimal ModelTreatment RegimenKey FindingsReference
Prostate Cancer (PC-3 Xenograft)Nude MiceResveratrol aloneInhibition of tumor growth, proliferation (PCNA, Ki67), and induction of apoptosis (TUNEL). Upregulation of Bax and p53, downregulation of Bcl-2.[2]
Prostate Cancer (PC-3M-MM2 Xenograft)SCID MiceOral administration of ResveratrolInhibition of tumor growth, decreased incidence and number of metastatic lung lesions. Reduced miR-21 and pAkt, elevated PDCD4 levels.[3][4]
Ovarian Cancer (Fluorescent Xenograft)MiceResveratrol (daily) as maintenance after CisplatinSuppression of tumor regrowth compared to vehicle.[5][6]
Ovarian Cancer (HO8910PM Xenograft)Nude MiceLow and high dose ResveratrolDose-dependent decrease in tumor volume and weight. Inhibitory rates of 45.7% (low dose) and 71.7% (high dose).[7]
Comparative In Vivo Efficacy: Resveratrol vs. Standard Chemotherapy

To provide a clinical context, the following table compares the efficacy of resveratrol with standard chemotherapeutic agents in similar preclinical models.

Cancer ModelAnimal ModelTreatment GroupTumor Growth InhibitionReference
Breast Cancer
MCF-7 XenograftNude MiceDoxorubicin (5 mg/kg)Significant reduction in tumor volume after day 18.[8]
Doxorubicin (2 mg/kg) + Resveratrol60% reduction in tumor growth compared to Doxorubicin alone.[9]
Lung Cancer
A549 XenograftNude MiceCisplatin (3 mg/kg, twice/week)Significant inhibition of tumor growth.[10]
Cisplatin + ResveratrolEnhanced growth inhibition of lung cancer cells in vitro (IC50 of 15.09 ± 0.71 µM for combination vs. 22.12 ± 0.98 µM for Cisplatin alone).[11][12]

Experimental Protocols

Animal Xenograft Studies for Anticancer Efficacy

This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a xenograft mouse model.

  • Cell Culture: Human cancer cells (e.g., PC-3 for prostate, A549 for lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Inoculation: A suspension of cancer cells (typically 1-5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Resveratrol: Can be administered via oral gavage, intraperitoneal (i.p.) injection, or in drinking water. A common dosage is 25-50 mg/kg body weight daily. For oral gavage, resveratrol can be suspended in a vehicle like 1% methylcellulose.[9]

    • Cisplatin: Typically administered via i.p. injection at doses ranging from 3-5 mg/kg body weight, once or twice a week.[10][13]

    • Doxorubicin: Administered via intravenous (i.v.) or i.p. injection at doses ranging from 2-5 mg/kg body weight.[8][9]

  • Efficacy Evaluation:

    • Tumor growth inhibition is the primary endpoint.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (histology, western blotting, etc.).

    • Body weight of the animals is monitored throughout the study as an indicator of toxicity.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key apoptotic proteins in tumor tissue lysates.

  • Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p53) diluted in the blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).[1][14][15][16][17]

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Tissue Preparation: Tumors are fixed in formalin, embedded in paraffin, and sectioned (typically 4-5 µm thick).

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

  • Permeabilization: The tissue is permeabilized with proteinase K to allow the TUNEL reaction mixture to access the nuclear DNA.

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • For fluorescently labeled nucleotides, the signal can be directly visualized using a fluorescence microscope.

    • For BrdUTP, an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye is used for detection.

  • Counterstaining: The nuclei of all cells are counterstained with a DNA dye such as DAPI or Hoechst to visualize the total number of cells.

  • Imaging and Quantification: The sections are imaged using a fluorescence or light microscope. The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area.[7][8][18][19][20]

Mandatory Visualization

Experimental_Workflow_for_In_Vivo_Anticancer_Drug_Testing cluster_Preparation Preparation cluster_Tumor_Induction Tumor Induction cluster_Treatment Treatment cluster_Evaluation Evaluation Cell_Culture 1. Cancer Cell Culture Tumor_Inoculation 3. Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Inoculation Animal_Model 2. Immunocompromised Mice Animal_Model->Tumor_Inoculation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. Administration of Test Compound/Vehicle Randomization->Treatment_Admin Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment_Admin->Monitoring Endpoint 8. Endpoint: Tumor Excision & Further Analysis Monitoring->Endpoint

Caption: Experimental Workflow for In Vivo Anticancer Drug Testing.

Caption: Resveratrol's Anticancer Signaling Pathways.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound possesses anticancer properties worthy of further investigation. However, the absence of in vivo studies represents a significant hurdle in its development as a potential therapeutic agent. This guide highlights the urgent need for preclinical animal studies to validate the in vitro findings and to establish this compound's efficacy and safety profile.

Based on the extensive research on resveratrol, future in vivo studies on this compound should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion, and to determine optimal dosing regimens.

  • Efficacy in Various Cancer Models: Evaluating its anticancer effects in a broad range of xenograft and syngeneic models.

  • Combination Therapies: Investigating its potential to synergize with existing chemotherapies to enhance efficacy and overcome drug resistance.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in vivo.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its clinical translation in the fight against cancer.

References

A Comparative Analysis of Pallidol and Other Stilbenoids: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Among these, resveratrol is the most extensively studied. However, its derivatives and oligomers, such as Pallidol, are gaining increasing attention for their potentially enhanced or distinct therapeutic properties.[3][4] This guide provides an objective comparison of the efficacy of this compound with other notable stilbenoids, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a cornerstone of their biological effects, primarily attributed to their ability to scavenge reactive oxygen species (ROS). The structure of the stilbenoid, particularly the number and position of hydroxyl groups, significantly influences this activity.[5][6]

This compound, a resveratrol dimer, has demonstrated potent and highly specific antioxidant properties. It is a powerful quencher of singlet oxygen, with a reaction rate constant (kₐ) of 1.71 x 10¹⁰ M⁻¹s⁻¹, but it is not effective at scavenging hydroxyl radicals or superoxide anions.[7] This selectivity suggests a targeted mechanism of action in mitigating oxidative stress mediated by singlet oxygen. In contrast, stilbenoids like piceatannol exhibit broader ROS scavenging capabilities.[8][9] Studies have shown that the presence of a 3'-hydroxyl group, as in piceatannol, significantly enhances antioxidant activity compared to resveratrol.[6]

CompoundAssayResultReference
This compound Singlet Oxygen Quenchingkₐ = 1.71 x 10¹⁰ M⁻¹s⁻¹[7]
This compound Lipid Peroxidation (EC₅₀)8.1 µM[10]
Resveratrol Lipid Peroxidation (EC₅₀)12.6 µM[10]
Piceatannol DPPH Radical Scavenging (IC₅₀)0.10 mmol/L[6]
Piceatannol Ferric Reducing Power (AAE)1.195[6]
Resveratrol DPPH Radical Scavenging (IC₅₀)0.23 mmol/L[6]
Resveratrol Ferric Reducing Power (AAE)0.532[6]
Isorhapontigenin Cellular ROS ReductionMild direct antioxidant effect[8][11]

Experimental Protocols:

  • Singlet Oxygen Quenching Assay: As described in the study on this compound, reactive oxygen species were investigated using electron paramagnetic resonance (EPR) spin-trapping techniques. The specific quenching effect on singlet oxygen was determined, and the kinetic study revealed the high rate constant of the reaction.[7]

  • Lipid Peroxidation Inhibition Assay: The EC₅₀ values for this compound and resveratrol were determined by measuring their ability to inhibit lipid peroxidation in cell culture (human erythroblasts). The effectiveness of these natural products was compared against their tert-butylated analogues and the benchmark antioxidant α-tocopherol.[10]

  • DPPH Radical Scavenging Assay: The scavenging activity of piceatannol and resveratrol against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured. The concentration of the stilbenoid required to inhibit 50% of the DPPH radical (IC₅₀) was calculated to quantify scavenging capacity.[6]

  • Ferric Reducing Antioxidant Property (FRAP) Assay: The ability of stilbenoids to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions was measured. The results were expressed as Ascorbic Acid Equivalents (AAE) for quantitative comparison of their reducing power.[6]

Neuroprotective Effects

Stilbenoids have shown significant promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's.[12][13][14] Their mechanisms often involve mitigating oxidative stress and modulating key signaling pathways that regulate neuronal survival and apoptosis.[15][16]

Several stilbenoids, including resveratrol and piceatannol, exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity by decreasing intracellular ROS via the PI3K/Akt signaling pathway.[15][16][17] Activation of this pathway promotes the phosphorylation of Akt, which in turn suppresses the pro-apoptotic Bcl-2/Bax ratio and inhibits the cleavage of caspase-9 and caspase-3.[15][16] The ortho-dihydroxyl moiety on piceatannol has been shown to significantly enhance its neuroprotective activity compared to resveratrol.[15][16] While specific quantitative data for this compound in neuroprotection models is less prevalent in the cited literature, its potent antioxidant nature suggests a potential role.

CompoundModelKey FindingsReference
Piceatannol Aβ-induced neurotoxicity in rat primary cortex neuronsSignificantly enhanced neuroprotective activity compared to resveratrol. Decreased ROS levels by 58.3% (at 20 µM) and 67.4% (at 50 µM).[15][16][17]
Resveratrol Aβ-induced neurotoxicity in rat primary cortex neuronsInhibited neurotoxicity by decreasing ROS. Decreased ROS levels by 37.6% (at 20 µM) and 59.9% (at 50 µM).[15][16][17]
trans-4-hydroxystilbene (THS) Aβ-induced neurotoxicity in rat primary cortex neuronsNeuroprotective activity comparable to resveratrol. Decreased ROS levels by 41.2% (at 20 µM) and 53.0% (at 50 µM).[15][16][17]

Experimental Protocols:

  • Aβ-Induced Neurotoxicity Model: Primary cortex neurons from rats were treated with β-amyloid (Aβ₂₅₋₃₅) to induce neurotoxicity. The neuroprotective effects of various stilbenoids (piceatannol, resveratrol, THS) were evaluated by co-incubation. Cell viability was assessed, and intracellular ROS levels were measured using a fluorescent probe. Key proteins in the PI3K/Akt pathway (Akt, Bcl-2, Bax, caspases) were analyzed via Western blotting to determine the mechanism of action.[15][16][17]

Signaling Pathway Diagrams

PI3K_Akt_Pathway Stilbenoids Stilbenoids PI3K PI3K Stilbenoids->PI3K activates ROS ROS Stilbenoids->ROS inhibits Akt Akt PI3K->Akt activates (p-Akt) Bcl2_Bax Bcl-2/Bax Ratio Akt->Bcl2_Bax increases Caspases Caspase-9, Caspase-3 Akt->Caspases inhibits Apoptosis Apoptosis Bcl2_Bax->Apoptosis inhibits Caspases->Apoptosis promotes Survival Neuronal Survival Apoptosis->Survival ROS->Apoptosis promotes Abeta Aβ Neurotoxicity Abeta->ROS induces

Caption: Stilbenoid-mediated neuroprotection via the PI3K/Akt pathway.

Anti-inflammatory and Anticancer Activities

Chronic inflammation is a key factor in the development of various diseases, including cancer.[18][19] Stilbenoids can modulate inflammatory pathways such as NF-κB, MAPK, and JAK/STAT, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][20]

Resveratrol has been shown to exert anti-inflammatory effects by attenuating NF-κB signaling in various cell types.[18] Gnetin C, another resveratrol dimer, demonstrated potent anticancer effects by inhibiting MTA1 at a concentration of 25 µM, an effect comparable to 50 µM of resveratrol or pterostilbene.[3] In contrast, data on the specific anti-inflammatory and anticancer efficacy of this compound is limited in the provided search results, though its structural similarity to other active dimers suggests potential activity that warrants further investigation.

CompoundActivityModel / TargetKey FindingsReference
Resveratrol Anti-inflammatoryLPS-stimulated macrophages, various disease modelsAttenuates NF-κB signaling; decreases TNF-α, IL-1β, and IL-6.[18][21]
Gnetin C AnticancerProstate cancer cellsInhibited MTA1 at 25 µM, comparable to 50 µM resveratrol.[3]
Resveratrol AnticancerColorectal cancer cellsReduced cell viability and enhanced apoptosis.[22]
Pterostilbene AnticancerProstate cancer cellsInhibited MTA1 at 50 µM.[3]

Experimental Protocols:

  • Anti-inflammatory Activity Assay: RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β). The anti-inflammatory activity of stilbenoid derivatives is evaluated by measuring their ability to inhibit NO overproduction.[21]

  • Anticancer Cell Viability Assay: Human cancer cell lines (e.g., colorectal cancer HCT116) are treated with varying concentrations of stilbenoids for 24-48 hours. Cell viability is then measured using methods like the MTT assay. Apoptosis can be further quantified by analyzing the expression of key proteins like Bax, Bcl-2, and caspases via Western blotting.[22]

Signaling Pathway Diagrams

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Stilbenoids Stilbenoids Stilbenoids->IKK inhibit Stilbenoids->NFkB inhibit translocation

Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.

Antibacterial Activity

The antimicrobial properties of stilbenoids contribute to the defense mechanisms of plants.[2][5] This activity varies significantly between different stilbenoids. For instance, δ-viniferin showed notable antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria. In direct contrast, this compound was found to be inactive against the same bacterial strains in the cited study.[5] This highlights the high degree of structural specificity required for antimicrobial action among resveratrol oligomers.

CompoundTarget BacteriaMIC (µg/mL)Reference
This compound B. cereus, L. monocytogenes, S. aureus, E. coliInactive[5]
δ-Viniferin B. cereus16[5]
δ-Viniferin L. monocytogenes32[5]
δ-Viniferin S. aureus32[5]
δ-Viniferin E. coli64[5]
Pterostilbene S. aureus4[5]

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of stilbenoids is determined by measuring the Minimum Inhibitory Concentration (MIC) values. This is typically done using a broth microdilution method according to established guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[5]

Conclusion

This compound exhibits a highly specialized and potent role as a singlet oxygen quencher, distinguishing it from other stilbenoids like resveratrol and piceatannol which show broader antioxidant activities. While its efficacy in neuroprotection and anti-inflammatory contexts is less documented compared to its monomeric counterparts, its defined antioxidant mechanism suggests potential therapeutic applications in pathologies driven specifically by singlet oxygen-mediated damage. Conversely, in areas like antibacterial activity, this compound appears to be less effective than other resveratrol oligomers such as δ-viniferin.

This comparative guide underscores the importance of evaluating individual stilbenoid compounds for specific biological activities, as their efficacy is highly dependent on their unique chemical structures. Further research is warranted to fully elucidate the therapeutic potential of this compound and to generate comparative quantitative data across a wider range of biological assays.

References

In Vivo Toxicity and Safety Profile of Pallidol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative framework for assessing the in vivo toxicity of Pallidol. Due to the lack of direct data on this compound, this document will use its well-studied monomer, resveratrol, and other related polyphenolic compounds as comparators to illustrate the key toxicological endpoints and experimental methodologies. The information presented herein is intended to guide future preclinical safety assessments of this compound.

Data Presentation: Key Toxicological Endpoints

A comprehensive in vivo safety assessment involves monitoring a range of physiological and pathological parameters. The following table summarizes critical data points collected during such studies. For illustrative purposes, it includes potential findings based on studies of the related compound, resveratrol, which has been shown to be well-tolerated at lower doses but may exhibit toxicity at very high doses.[3]

Parameter Description Example Findings for a Related Compound (Resveratrol) Significance
Acute Toxicity (LD50) The single dose of a substance that is expected to cause the death of 50% of a test animal population.Not definitively established for oral administration, suggesting low acute toxicity. High doses in animal models have been associated with adverse effects.[3]Provides a primary indication of the substance's intrinsic toxicity.
Body Weight Monitored throughout the study to detect any significant changes.No significant changes at lower to moderate doses. Potential for weight loss at very high, toxic doses.A sensitive indicator of general health and toxicity.
Clinical Observations Daily monitoring for changes in behavior, appearance, and signs of illness or distress.Generally no adverse effects at moderate doses. At very high doses, signs of lethargy or distress could be observed.Helps in identifying the onset and progression of toxicity.
Hematology Analysis of blood components (e.g., red and white blood cells, platelets).Typically no significant alterations at therapeutic doses.Assesses effects on blood cell production and immune function.
Clinical Chemistry Measurement of blood enzymes and metabolites to assess organ function.High doses in animal studies have shown potential for increased blood urea nitrogen (BUN) and creatinine (kidney) and liver enzymes (ALT, AST).[3]Provides crucial information on the health of the liver, kidneys, and other organs.
Organ Weights Measurement of the absolute and relative weights of major organs at necropsy.Potential for changes in liver or kidney weight at high doses.Can indicate organ-specific toxicity (e.g., hypertrophy, atrophy).
Histopathology Microscopic examination of organ tissues to identify pathological changes.High doses in animal models have been linked to cardiac inflammation and nephropathy (kidney damage).[3]The gold standard for identifying target organ toxicity and characterizing toxic lesions.

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed to ensure the reproducibility and validity of in vivo toxicity studies.

Acute Oral Toxicity Study (Following OECD Guideline 425)
  • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity after a single high dose of the test substance.

  • Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females) are used.[4] Animals are acclimatized for at least 5 days before dosing.[5]

  • Housing: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[4] They have free access to standard laboratory diet and drinking water.[6]

  • Procedure: A single animal is dosed with the test substance at a starting dose level. The outcome for that animal (survival or death) determines the dose for the next animal (a higher dose if the animal survives, a lower dose if it dies). This sequential dosing continues until the LD50 can be estimated.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A full necropsy is performed on all animals at the end of the study.

Subacute Oral Toxicity Study (28-Day Study, Following OECD Guideline 407)
  • Objective: To evaluate the adverse effects of repeated oral administration of a substance over a 28-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Animals: Healthy young adult rodents (rats are preferred) of both sexes are randomly assigned to control and treatment groups.[5]

  • Procedure: The test substance is administered orally once daily to several groups of animals at different dose levels for 28 consecutive days. A control group receives the vehicle only.[7]

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Detailed clinical examination, body weight, and food consumption.

    • End of Study: Blood samples are collected for hematology and clinical chemistry analysis. All animals are euthanized, and a full necropsy is performed. Major organs are weighed, and tissues are collected for histopathological examination.[7]

Mandatory Visualization

Signaling Pathway: Xenobiotic Metabolism

The toxicity of a compound like this compound is heavily influenced by its metabolism in the body. The xenobiotic metabolism pathway is a critical defense mechanism that transforms foreign substances into forms that can be more easily excreted. This process is generally divided into three phases.

Xenobiotic_Metabolism cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Excretion This compound This compound (Lipophilic) Phase1_Enzymes Cytochrome P450 (CYP Enzymes) This compound->Phase1_Enzymes Oxidation, Reduction, Hydrolysis Metabolite Modified Metabolite (More Polar) Phase1_Enzymes->Metabolite Phase2_Enzymes Transferases (e.g., UGT, GST, SULT) Metabolite->Phase2_Enzymes Conjugation with endogenous molecules Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Phase2_Enzymes->Conjugated_Metabolite Transporters Efflux Transporters (e.g., MRP, MDR1) Conjugated_Metabolite->Transporters Excretion Excretion (Urine, Feces) Transporters->Excretion

Caption: General pathway of xenobiotic metabolism.

This diagram illustrates the three phases of xenobiotic metabolism. In Phase I, enzymes like Cytochrome P450 introduce polar groups into the compound.[8] Phase II involves conjugation with endogenous molecules to increase water solubility.[9] Finally, in Phase III, transporters actively pump the conjugated metabolites out of cells for excretion.[8] The efficiency and balance of these pathways determine the detoxification or potential bioactivation (toxic metabolite formation) of a foreign compound.

References

Comparative Analysis of Pallidol's Antifungal Spectrum: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative analysis of the antifungal spectrum of Pallidol, a resveratrol dimer with known antioxidant and antifungal properties.[1][2][3] While direct comparative studies on this compound's antifungal efficacy are not extensively available in current literature, this document outlines the necessary experimental protocols, data presentation structures, and potential mechanistic pathways to facilitate a thorough investigation of its potential as an antifungal agent. By following this guide, researchers can systematically evaluate this compound's performance against established antifungal drugs.

Data Presentation: A Template for Comparative Analysis

To objectively assess the antifungal spectrum of this compound, it is crucial to compare its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant fungal species with those of standard antifungal agents. The following table provides a structured format for presenting such quantitative data. MIC values, typically measured in micrograms per milliliter (µg/mL), represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative Antifungal Spectrum of this compound

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Other Antifungal Agent MIC (µg/mL)
Candida albicans
Candida glabrata
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus flavus
Trichophyton rubrum
Microsporum canis

Experimental Protocols: Determining Antifungal Susceptibility

Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following are detailed methodologies for key experiments to determine the antifungal spectrum of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[4][5]

Materials:

  • This compound, standard antifungal agents (e.g., fluconazole, amphotericin B)

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Inoculum preparation materials (saline, hemocytometer/spectrophotometer)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and other antifungal agents. A serial two-fold dilution is then performed in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline. The suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer. This suspension is then further diluted in RPMI-1640 to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A positive control well (containing only the fungal suspension in the medium) and a negative control well (containing only the medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for initial screening.[6]

Materials:

  • This compound, standard antifungal agents

  • Fungal isolates

  • Malt Extract Agar (MEA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile paper disks

  • Inoculum preparation materials

Procedure:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the fungal suspension and used to evenly streak the entire surface of the agar plate.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of this compound or a standard antifungal agent. The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the specific fungus.

  • Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater susceptibility of the fungus to the compound.

Mandatory Visualization

Experimental Workflow for Antifungal Spectrum Analysis

The following diagram illustrates the logical flow of experiments for a comprehensive comparative analysis of this compound's antifungal spectrum.

Antifungal_Spectrum_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_data Data Analysis & Comparison Compound_Prep Prepare this compound and Standard Antifungal Stocks Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Microdilution Fungal_Culture Culture and Standardize Fungal Inoculum Fungal_Culture->Disk_Diffusion Fungal_Culture->Broth_Microdilution Disk_Diffusion->Broth_Microdilution For active compounds MIC_Comparison Compare this compound MICs with Standard Antifungals Broth_Microdilution->MIC_Comparison Spectrum_Determination Determine Antifungal Spectrum MIC_Comparison->Spectrum_Determination Putative_Antifungal_Pathway This compound This compound Cell_Membrane Fungal Cell Membrane ROS_Production Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS_Production Enters cell Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Metacaspase_Activation Metacaspase Activation Cytochrome_c->Metacaspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Metacaspase_Activation->Apoptosis

References

Unveiling the Neuroprotective Promise of Pallidol: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers a comparative overview of the neuroprotective potential of Pallidol, a resveratrol dimer, against its well-studied monomer, resveratrol. While direct in vivo evidence for this compound's efficacy in animal models of neurodegenerative diseases remains to be established, this document provides a framework for its potential validation by drawing parallels with the extensive research on resveratrol. We present available data, outline key experimental protocols, and visualize relevant biological pathways to guide future research endeavors.

Comparative Efficacy of this compound and Resveratrol

Direct comparative studies on the neuroprotective effects of this compound and resveratrol in animal models are currently unavailable in the reviewed scientific literature. Research on this compound has primarily focused on its antioxidant properties, demonstrating its capacity as a potent singlet oxygen quencher[1]. In contrast, resveratrol has been extensively investigated in various animal models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[2][3][4][5][6][7]

The following table summarizes the neuroprotective effects of resveratrol in various rodent models, which can serve as a benchmark for future studies on this compound.

CompoundAnimal ModelDisease ModelDosageRoute of AdministrationKey Neuroprotective OutcomesReference
This compound ----Potent singlet oxygen quencher (in vitro)[1]
Resveratrol Sprague-Dawley RatsAlzheimer's Disease (Aβ-induced)100 µM/5 µlIntracerebroventricularDecreased hippocampal Aβ accumulation, improved spatial memory, enhanced HO-1 expression, reduced lipid peroxidation.[2]
Resveratrol Wistar RatsAlzheimer's Dementia (Streptozotocin-induced)10 & 20 mg/kg/dayIntraperitonealIncreased glutathione in the brain.[4]
Resveratrol ICR MiceAlzheimer's Disease40 mg/kg-Reduced pro-inflammatory cytokines (IL-1β, IL-6), increased Bcl-2, and decreased Bax expression.[4]
Resveratrol MiceParkinson's Disease (MPTP-induced)--Reduced glial activation and decreased levels of IL-1β, IL-6, and TNF-α.[8]
Resveratrol RodentsIschemic StrokeVariousOral, Intraperitoneal, IntravenousReduced infarct size, edema, and neurofunctional impairment.[9][10]

Delving into the Mechanisms: A Comparative Perspective

The neuroprotective mechanisms of resveratrol are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[5][6] It is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health and longevity.[2][11] While the in vivo neuroprotective pathways of this compound are yet to be elucidated, its demonstrated antioxidant activity suggests a potential role in mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.

Proposed Antioxidant Mechanism of this compound

The primary known mechanism of this compound's biological activity is its ability to quench singlet oxygen, a highly reactive form of oxygen that can damage cellular components. This direct antioxidant action could be a key contributor to its potential neuroprotective effects.

Pallidol_Antioxidant_Mechanism Singlet_Oxygen Singlet Oxygen (¹O₂) Cellular_Damage Oxidative Cellular Damage (Lipids, Proteins, DNA) Singlet_Oxygen->Cellular_Damage Causes Quenching Quenching Singlet_Oxygen->Quenching Neuroprotection Potential Neuroprotection Quenching->Neuroprotection Prevents

Caption: Proposed antioxidant mechanism of this compound.

Multifaceted Neuroprotective Pathways of Resveratrol

Resveratrol exerts its neuroprotective effects through a complex interplay of various signaling pathways. It not only scavenges reactive oxygen species but also modulates inflammatory responses and inhibits apoptotic cell death.

Resveratrol_Neuroprotective_Pathways SIRT1 SIRT1 Activation Neuroprotection Neuroprotection SIRT1->Neuroprotection Antioxidant Antioxidant Effects (ROS Scavenging, Nrf2 activation) Antioxidant->Neuroprotection Anti_inflammatory Anti-inflammatory Effects (↓ NF-κB, ↓ Cytokines) Anti_inflammatory->Neuroprotection Anti_apoptotic Anti-apoptotic Effects (↑ Bcl-2, ↓ Bax) Anti_apoptotic->Neuroprotection Resveratrol Resveratrol Resveratrol->Antioxidant Resveratrol->Anti_inflammatory Resveratrol->Anti_apoptotic

Caption: Key neuroprotective pathways of Resveratrol.

Experimental Protocols for In Vivo Validation

To validate the neuroprotective potential of this compound, rigorous preclinical studies using established animal models of neurodegeneration are essential. The following section outlines a general experimental workflow and specific protocols for Alzheimer's and Parkinson's disease models.

General Experimental Workflow

A typical in vivo study to assess a compound's neuroprotective efficacy involves several key stages, from animal model selection to behavioral and histopathological analysis.

Experimental_Workflow Baseline 2. Baseline Behavioral Assessment Induction 3. Induction of Neurodegeneration (if applicable) Baseline->Induction Treatment 4. Treatment Administration (this compound vs. Vehicle/Comparator) Induction->Treatment Behavioral 5. Post-treatment Behavioral Analysis Treatment->Behavioral Tissue_Collection 6. Brain Tissue Collection Behavioral->Tissue_Collection Analysis 7. Histopathological & Biochemical Analysis Tissue_Collection->Analysis

Caption: General workflow for a neuroprotection study.

Alzheimer's Disease Model: Amyloid-β Infusion

This model is used to mimic the amyloid pathology characteristic of Alzheimer's disease.[2]

  • Animals: Adult male Sprague-Dawley rats.

  • Induction of Pathology: Stereotaxic surgery is performed to infuse aggregated Amyloid-β (Aβ) peptides into the hippocampus.

  • Treatment: this compound, resveratrol (as a positive control), or vehicle would be administered, for example, via intracerebroventricular injection or oral gavage for a specified period.

  • Behavioral Assessment: Spatial learning and memory can be evaluated using tasks such as the Morris water maze.

  • Biochemical and Histological Analysis: Brain tissue is analyzed for levels of Aβ plaques, markers of oxidative stress (e.g., malondialdehyde), and inflammatory cytokines. Immunohistochemistry can be used to assess neuronal survival.

Parkinson's Disease Model: MPTP Administration

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]

  • Animals: Adult male C57BL/6 mice.

  • Induction of Pathology: Mice are administered MPTP hydrochloride, typically through intraperitoneal injections over several days.

  • Treatment: The test compound (this compound), a positive control (e.g., resveratrol), or vehicle is administered before, during, or after MPTP treatment.

  • Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test and the pole test.

  • Biochemical and Histological Analysis: The brains are analyzed for the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (a marker for dopaminergic neurons) and dopamine levels in the striatum using high-performance liquid chromatography (HPLC). Markers of neuroinflammation, such as microglial and astrocyte activation, are also assessed.

Future Directions and Conclusion

The existing literature strongly supports the neuroprotective effects of resveratrol in a variety of animal models, providing a solid foundation for investigating other resveratrol derivatives like this compound. While this compound's potent antioxidant properties are promising, its in vivo efficacy, optimal dosage, and precise mechanisms of neuroprotection remain to be determined through rigorous preclinical research. The experimental frameworks outlined in this guide offer a starting point for the systematic evaluation of this compound's potential as a therapeutic agent for neurodegenerative diseases. Future studies should aim for direct, head-to-head comparisons with resveratrol to ascertain its relative potency and potential advantages.

References

Pallidol: A Superior Quencher of Singlet Oxygen-Mediated Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data positions Pallidol, a resveratrol dimer, as a highly effective and selective agent against cellular damage induced by singlet oxygen (¹O₂). This guide provides a comparative overview of this compound's efficacy against other common antioxidants, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Superior Efficacy of this compound in Singlet Oxygen Quenching

This compound demonstrates exceptional potency in neutralizing singlet oxygen, a highly reactive oxygen species implicated in a variety of pathological conditions. Experimental evidence indicates that this compound's quenching activity surpasses that of many well-known antioxidants.

A key study utilizing Electron Paramagnetic Resonance (EPR) spin-trapping techniques revealed that this compound exhibits potent quenching effects on singlet oxygen at very low concentrations, with a reported IC50 value of 14.5 µM.[1] Notably, this study also highlighted the selectivity of this compound, as it was found to be ineffective in scavenging other reactive oxygen species such as hydroxyl radicals or superoxide anions.[1][2] Further kinetic analysis determined an extremely high apparent rate constant (ka) of 1.71 x 10¹⁰ M⁻¹s⁻¹ for the reaction between this compound and singlet oxygen, underscoring its remarkable efficiency.[1][2]

The following table provides a comparative summary of the singlet oxygen quenching capabilities of this compound and other well-established antioxidants.

Table 1: Comparative Efficacy of Antioxidants in Singlet Oxygen Quenching

AntioxidantIC50 (µM)Quenching Rate Constant (kq) (M⁻¹s⁻¹)Method of Determination
This compound 14.5 [1]1.71 x 10¹⁰ (ka) *[1][2]EPR Spin-Trapping [1][2]
α-TocopherolNot widely reported~1.5 x 10⁸Time-resolved phosphorescence
β-Carotene3.59[3]~13 x 10⁹Time-resolved phosphorescence
LuteinNot widely reported~1.4 x 10⁹Time-resolved phosphorescence
LycopeneNot widely reported~9.9 x 10⁹Time-resolved phosphorescence
AstaxanthinNot widely reported~11 x 10⁹Time-resolved phosphorescence
QuercetinNot widely reported~0.14 x 10⁸Time-resolved phosphorescence
Ascorbic AcidNot widely reported~0.03 x 10⁸Time-resolved phosphorescence

Note: The reported rate constant for this compound (ka) is an apparent rate constant determined by EPR spin-trapping and may not be directly comparable to the total quenching rate constants (kq) determined by time-resolved phosphorescence. However, its magnitude strongly suggests a highly efficient quenching mechanism.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Singlet Oxygen Quenching Assay using EPR Spin-Trapping

This method directly measures the quenching of singlet oxygen by monitoring the decay of a spin-trapping agent's signal in the presence of the antioxidant.

experimental_workflow_EPR cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Singlet Oxygen Generator (e.g., Rose Bengal) E Mix Components A->E B Spin Trap (e.g., TEMP) B->E C This compound or Test Compound C->E D Buffer Solution D->E F Incubate under Controlled Illumination E->F G EPR Spectrometer F->G H Measure TEMPO Signal Decay G->H I Calculate Quenching Rate Constant H->I

EPR Spin-Trapping Workflow for ¹O₂ Quenching

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the singlet oxygen photosensitizer (e.g., Rose Bengal) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the spin-trapping agent, 2,2,6,6-tetramethylpiperidine (TEMP), in the same buffer.

    • Prepare stock solutions of this compound and other test compounds at various concentrations.

  • Reaction Mixture:

    • In an EPR-grade capillary tube, mix the photosensitizer, TEMP, and the test compound in the buffer.

    • The final concentrations should be optimized for the specific instrument and experimental conditions. A typical starting point is 10 µM Rose Bengal, 50 mM TEMP, and a range of antioxidant concentrations.

  • EPR Measurement:

    • Place the capillary tube in the cavity of the EPR spectrometer.

    • Irradiate the sample with a light source (e.g., a xenon lamp with appropriate filters) to generate singlet oxygen.

    • Record the EPR spectrum of the resulting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical at specific time intervals during and after irradiation.

  • Data Analysis:

    • Measure the intensity of the TEMPO EPR signal over time.

    • The rate of decay of the TEMPO signal in the presence of the antioxidant is used to calculate the singlet oxygen quenching rate constant.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of an antioxidant to prevent intracellular oxidative stress induced by a singlet oxygen generator.

experimental_workflow_CAA cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed Cells in 96-well Plate B Incubate to Adherence A->B C Load with DCFH-DA B->C D Treat with this compound or Test Compound C->D E Induce ¹O₂ Stress (e.g., with a photosensitizer) D->E F Measure Fluorescence (Ex/Em ~485/535 nm) E->F G Calculate % Inhibition of ROS Production F->G

Cellular Antioxidant Assay Workflow

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HeLa, HepG2) in a 96-well black-walled, clear-bottom plate and culture until confluent.[4]

  • Loading and Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for reactive oxygen species, by incubating with a working solution (e.g., 10 µM in DMEM) for 30-60 minutes at 37°C.[4][5]

    • Wash the cells to remove excess DCFH-DA.

    • Treat the cells with various concentrations of this compound or other test compounds for a predetermined time.

  • Induction of Oxidative Stress:

    • Induce singlet oxygen-mediated oxidative stress by adding a photosensitizer (e.g., Rose Bengal) and exposing the cells to light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the probe, using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]

  • Data Analysis:

    • The reduction in fluorescence intensity in the presence of the antioxidant compared to the control (no antioxidant) indicates the cellular antioxidant activity.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies the extent of lipid peroxidation, a key consequence of singlet oxygen-mediated damage, by measuring the formation of malondialdehyde (MDA).

experimental_workflow_TBARS cluster_sample_prep Sample Preparation cluster_reaction TBARS Reaction cluster_detection Detection & Quantification A Prepare Liposomes or Cell Lysates B Treat with this compound or Test Compound A->B C Induce ¹O₂-mediated Lipid Peroxidation B->C D Add Thiobarbituric Acid (TBA) Reagent C->D E Incubate at 95°C D->E F Measure Absorbance at ~532 nm E->F G Quantify MDA using a Standard Curve F->G signaling_pathway cluster_stressor Oxidative Stressor cluster_ros Reactive Oxygen Species cluster_damage Cellular Damage cluster_intervention Intervention A Photosensitizer + Light B Singlet Oxygen (¹O₂) A->B C Lipid Peroxidation B->C D Protein Oxidation B->D E DNA Damage B->E F Cell Death C->F D->F E->F G This compound G->B Quenches

References

A Comparative Guide to Analytical Methods for the Quantification of Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Pallidol, a resveratrol dimer with significant antioxidant and antifungal properties. The objective of this document is to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting a cross-validation framework, detailed experimental protocols, and comparative performance data.

Understanding Cross-Validation of Analytical Methods

Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and consistency of results when different analytical techniques are employed to measure the same analyte.[1][2] This process is essential during drug development, quality control, and in collaborative studies where data from different laboratories or methods need to be compared. The core principle involves analyzing the same set of samples using two or more methods and statistically comparing the results to determine if they are equivalent within acceptable limits.[3]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are three commonly employed techniques for the analysis of phenolic compounds like this compound.[4][5][6] Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, cost, and complexity.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The data presented here are representative values based on the analysis of similar phenolic compounds and serve as a general guide.[6][7][8][9]

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 2%< 1%< 5%
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL1 - 5 ng/mL2 - 10 µg/mL
Selectivity HighVery HighLow
Cost per Sample ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related stilbenoids.[4][9][10][11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify this compound in a sample matrix using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Orthophosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with 0.1% formic acid added to both solvents. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 20 µL

    • UV detection wavelength: 320 nm

  • Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To achieve highly sensitive and selective quantification of this compound using LC coupled with tandem mass spectrometry (MS/MS).

Instrumentation:

  • UHPLC or HPLC system.

  • A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Same as for HPLC-UV.

  • Internal standard (IS), e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample.

Procedure:

  • Mobile Phase and Standard Preparation: Similar to the HPLC-UV method, but an internal standard is added to all calibration standards and samples at a fixed concentration.

  • Sample Preparation: Similar to the HPLC-UV method, with careful consideration to remove any substances that might cause ion suppression in the MS source.

  • LC-MS/MS Conditions:

    • Chromatographic conditions: A faster gradient on a shorter column (e.g., 50 mm x 2.1 mm, 1.8 µm) can be used to increase throughput.

    • Ionization mode: Electrospray ionization in negative mode (ESI-).

    • MS/MS transitions: Determine the optimal precursor ion and product ions for this compound and the internal standard by direct infusion. A typical transition for this compound could be m/z 453 -> m/z 227.

  • Analysis: Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in the samples is determined from this curve.

UV-Vis Spectrophotometry

Objective: To provide a rapid, simple, and cost-effective estimation of this compound concentration, particularly for screening purposes.

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents:

  • Ethanol or Methanol (UV grade).

  • This compound reference standard.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in ethanol and filter to remove any particulate matter.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution from 200 to 400 nm. The λmax for this compound is expected to be around 320 nm.

    • Measure the absorbance of the blank (ethanol), calibration standards, and samples at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the samples.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway context where this compound may be studied.

CrossValidationWorkflow start Start: Define Analytical Requirement select_methods Select Analytical Methods (e.g., HPLC-UV, LC-MS) start->select_methods method_dev Method Development & Optimization for Each Technique select_methods->method_dev method_val Individual Method Validation (Accuracy, Precision, Linearity, etc.) method_dev->method_val prepare_samples Prepare a Homogeneous Set of Samples method_val->prepare_samples analyze_hplc Analyze Samples with HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze Samples with LC-MS prepare_samples->analyze_lcms compare_data Statistically Compare Datasets (e.g., t-test, Bland-Altman plot) analyze_hplc->compare_data analyze_lcms->compare_data conclusion Conclusion on Method Equivalence/Interchangeability compare_data->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

PallidolSignalingPathway ros Reactive Oxygen Species (ROS) oxidative_stress Cellular Oxidative Stress ros->oxidative_stress induces This compound This compound This compound->ros scavenges inflammation Inflammatory Pathways (e.g., NF-κB) This compound->inflammation inhibits cell_survival Enhanced Cell Survival & Protection This compound->cell_survival promotes oxidative_stress->inflammation activates cell_damage Cellular Damage & Apoptosis inflammation->cell_damage leads to

Caption: Potential mechanism of action of this compound in cellular pathways.

References

A Head-to-Head Comparison of the Bioactivities of Pallidol and ε-viniferin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol and ε-viniferin, both oligostilbenoids derived from resveratrol, have garnered significant attention in the scientific community for their potential therapeutic applications. This compound is a resveratrol dimer, while ε-viniferin is a dehydrodimer of resveratrol. Their structural similarities and differences give rise to a range of biological activities, making a direct comparison of their bioactivities crucial for guiding future research and drug development efforts. This guide provides an objective, data-driven comparison of the anticancer, antioxidant, and anti-inflammatory properties of this compound and ε-viniferin, supported by experimental data and detailed methodologies.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and ε-viniferin. It is important to note that direct head-to-head comparisons in the same study are limited, and some of the data presented is from different studies, which should be taken into consideration when interpreting the results.

Table 1: Anticancer Activity
CompoundCell LineAssayIC50Source
This compound HT-144 (Melanoma)MTT Assay>100 µM[1][2]
SKMEL-28 (Melanoma)MTT Assay>100 µM[1][2]
ε-viniferin HT-144 (Melanoma)MTT Assay18 µM[1][2]
SKMEL-28 (Melanoma)MTT Assay16 µM[1][2]
HL-60 (Leukemia)Not Specified5.6 µM ± 1.4[3]
HepG2 (Hepatoma)Not Specified7.7 µM ± 0.2[3]
AGS (Gastric Carcinoma)Not Specified9.3 µM ± 0.3[3]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Table 2: Antioxidant Activity
CompoundAssayIC50Source
This compound Singlet Oxygen Quenching14.5 µM[4]
DPPH Radical Scavenging190.2 µM[5]
ε-viniferin DPPH Radical Scavenging80.12 µM ± 13.79[6][7]
Nitric Oxide (NO) Scavenging338.35 µM ± 89.47[6][7]
Hydroxyl Radical Scavenging0.17 µM[8]

Note: The antioxidant activity of a compound can vary significantly depending on the specific assay used, as different assays measure the scavenging of different types of free radicals.

Table 3: Anti-inflammatory Activity
CompoundAssayEffectSource
This compound COX-2 InhibitionAn extract containing this compound showed inhibitory activity.[9]
ε-viniferin Cytokine ReductionDecreased the amount of inflammatory mediators such as TNFα and IL-6.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or ε-viniferin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, the MTT is reduced to purple formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound or ε-viniferin in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the sample dilutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. The decrease in absorbance is indicative of the radical scavenging activity of the compound.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the antioxidant that causes a 50% decrease in the initial DPPH concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or ε-viniferin for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Absorbance Measurement: The Griess reagent reacts with nitrite to form a colored azo dye, and the absorbance is measured at 540 nm. The reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory activity.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2) and its substrate, arachidonic acid.

  • Inhibitor Incubation: Add various concentrations of this compound or ε-viniferin to the reaction mixture and incubate.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the production of PGE2 by 50%.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflows and potential signaling pathways involved in the bioactivities of this compound and ε-viniferin.

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells incubation1 Overnight Incubation cell_seeding->incubation1 add_compounds Add this compound or ε-viniferin incubation1->add_compounds incubation2 Incubate (24-72h) add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance

Anticancer Activity Assessment Workflow (MTT Assay).

antioxidant_assay_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_samples Prepare Compound Dilutions mix Mix Sample and DPPH prepare_samples->mix prepare_dpph Prepare DPPH Solution prepare_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure_absorbance Measure Absorbance (517nm) incubate->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Antioxidant Activity Assessment Workflow (DPPH Assay).

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation This compound This compound This compound->iNOS_COX2 Inhibition EpsilonViniferin ε-viniferin EpsilonViniferin->NFkB Inhibition

Simplified Anti-inflammatory Signaling Pathway.

Conclusion

This guide highlights the importance of conducting direct head-to-head comparisons of related compounds under standardized experimental conditions to accurately assess their relative therapeutic potential. Further research is warranted to elucidate the detailed mechanisms of action of both this compound and ε-viniferin and to explore their efficacy in in vivo models. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to contribute to this exciting field of study.

References

Safety Operating Guide

Proper Disposal of Pallidol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Pallidol, a resveratrol dimer used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

This compound Waste Classification and Properties

This compound (C₂₈H₂₂O₆) is a phenolic compound.[1] While specific toxicity data for this compound is limited, phenolic compounds as a class are generally considered hazardous waste.[2][3][4][5] Therefore, all this compound waste, including pure compound, solutions, and contaminated materials, must be handled and disposed of as hazardous chemical waste.

PropertyValueSource
Molecular Formula C₂₈H₂₂O₆PubChem
Molar Mass 454.5 g/mol PubChem[1]
Appearance Off-white solid (based on related compound Resveratrol)Fisher Scientific
Solubility Insoluble in water, soluble in alcohols (based on related compound Resveratrol)Novachem
Known Incompatibilities Strong oxidizing agents, strong acidsFisher Scientific

Experimental Protocols for this compound Disposal

The primary and recommended method for this compound disposal is through a certified hazardous waste management service. Chemical treatment or neutralization in the laboratory is not advised due to the lack of specific degradation data and the potential for hazardous byproducts.

Step 1: Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A fully buttoned laboratory coat. For potential splashes, a chemically resistant apron is recommended.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]

  • Solid this compound Waste:

    • Collect pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials in a dedicated, leak-proof container clearly labeled "Hazardous Waste: this compound (Solid)".[2][8]

    • Do not mix with other chemical waste.

  • Liquid this compound Waste:

    • Collect solutions containing this compound in a separate, shatter-proof container (plastic is preferred) labeled "Hazardous Waste: this compound (Liquid)".[2][8]

    • Indicate the solvent(s) used on the label.

    • Do not mix with incompatible waste streams, such as strong acids or oxidizers.[7]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container labeled "Hazardous Waste: Sharps contaminated with this compound".

Step 3: Container Management and Storage
  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., Toxic).[8]

  • Closure: Keep all waste containers securely sealed except when adding waste.[7][8]

  • Storage Location: Store this compound waste in a designated and properly placarded Satellite Accumulation Area (SAA).[7][8] The SAA should be at or near the point of generation and away from general laboratory traffic.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.

Step 4: Disposal Request and Pickup
  • Once a waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[9]

This compound Disposal Workflow

Pallidol_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste full_or_time Container Full or Storage Time Limit Reached? store_waste->full_or_time full_or_time->store_waste No request_pickup Request Pickup by EHS/Hazardous Waste Service full_or_time->request_pickup Yes end End: Waste Removed request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as local, state, and federal regulations. In case of a spill or emergency, follow your institution's established emergency response protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pallidol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Pallidol, a naturally occurring polyphenol. Adherence to these procedures will help minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

This compound, a resveratrol dimer, is a tetracyclic stilbenoid found in various plants and red wine.[1][2] It is recognized for its antioxidant and antifungal properties.[1] While research indicates a relatively high safety profile for this compound, it is crucial to handle it with care, as it may cause irritation to the eyes, skin, and respiratory tract.[3]

Essential Personal Protective Equipment (PPE) and Handling Procedures

When working with this compound, a comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls:
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

Personal Protective Equipment:

A multi-layered approach to PPE is crucial for minimizing exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields.
Hand Protection Nitrile gloves. For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection A standard laboratory coat should be worn at all times.
Respiratory For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95) is recommended.
Handling Procedures:
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials readily available.

  • Weighing and Transfer: Conduct weighing and transferring of this compound powder in a chemical fume hood to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing.

  • Spill Management: In case of a spill, isolate the area. For small powder spills, gently sweep the material into a designated waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for safety and compliance.

Storage:
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

The disposal of this compound and its waste should be carried out in accordance with local, state, and federal regulations.

  • Solid Waste: Uncontaminated this compound powder and materials lightly contaminated with it (e.g., weigh boats, paper towels) that are not considered hazardous waste by local regulations may be disposed of in the regular trash, provided they are in a sealed container.

  • Liquid Waste: Solutions of this compound, especially those in organic solvents, should be collected in a designated, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of as regular trash.

Quantitative Data Summary

Limited quantitative safety data is available specifically for this compound. The following table includes information for this compound and the related compound, Resveratrol.

PropertyThis compoundResveratrol
Chemical Formula C₂₈H₂₂O₆[2]C₁₄H₁₂O₃
Molar Mass 454.47 g/mol [2]228.25 g/mol
Appearance Powder[3]White to off-white powder
Occupational Exposure Limits Data not availableData not available

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Pallidol_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Step prep_area 1. Prepare Clean Workspace don_ppe 2. Don Personal Protective Equipment prep_area->don_ppe Proceed weigh 3. Weigh this compound Powder don_ppe->weigh Enter Fume Hood prepare_solution 4. Prepare Solution weigh->prepare_solution If applicable decontaminate 5. Decontaminate Work Area weigh->decontaminate After use prepare_solution->decontaminate After use dispose_waste 6. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 7. Doff Personal Protective Equipment dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.